molecular formula C13H10ClN3O B1327019 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline CAS No. 1142201-75-9

2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B1327019
CAS No.: 1142201-75-9
M. Wt: 259.69 g/mol
InChI Key: WEFKDLJOOQZXSF-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline ( 1142201-75-9) is a synthetic organic compound with a molecular formula of C13H10ClN3O and a molecular weight of 259.69 g/mol . This compound features a quinoline core, a privileged scaffold in medicinal and agrochemical research, fused with a 1,2,4-oxadiazole heterocycle, which acts as a bioisostere for amide groups and contributes to favorable metabolic and hydrolytic stability . The specific structural motifs present in this molecule are of significant research interest. The quinoline nucleus is widely investigated for its diverse biological activities, including potent antimicrobial and antifungal properties . Furthermore, the 1,2,4-oxadiazole ring is a key functional group found in many modern pesticides and pharmaceuticals, contributing to a broad spectrum of biological effects . Research into similar quinoline-oxadiazole hybrid structures has demonstrated excellent fungicidal activity against pathogens like Sclerotinia sclerotiorum , suggesting a promising research avenue for this compound in developing new agrochemical agents . This chemical is provided for research applications in microbiology and synthetic chemistry. It is intended for use in laboratory studies only. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE, nor for human consumption.

Properties

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-7-3-4-9-6-10(12(14)16-11(9)5-7)13-15-8(2)18-17-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFKDLJOOQZXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176459
Record name Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-75-9
Record name Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Executive Summary

This compound is a novel heterocyclic compound for which no direct mechanism of action has been elucidated in published literature. This guide provides a detailed analysis of its structural components to postulate potential biological activities and mechanisms of action. By dissecting the molecule into its core pharmacophores—the 2-chloro-7-methylquinoline backbone and the 5-methyl-1,2,4-oxadiazole substituent—we can infer plausible interactions with biological targets. This analysis suggests primary therapeutic potential in oncology and infectious diseases. We propose that the compound may function as a kinase inhibitor, a DNA topoisomerase inhibitor, or an antimicrobial agent by disrupting bacterial cell processes. This whitepaper outlines these hypothetical mechanisms and provides a comprehensive framework for their experimental validation, serving as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to a Hybrid Pharmacophore

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably antimalarials like chloroquine and quinine.[1][2] Its rigid, aromatic structure allows it to participate in π-π stacking, intercalation, and hydrogen bonding with various biological targets. Consequently, quinoline derivatives have been explored for a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

The molecule this compound represents a strategic hybridization of this privileged quinoline core with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for ester and amide functionalities, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic properties.[5] Compounds containing the 1,2,4-oxadiazole ring have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[6][7][8]

The rational design of this hybrid molecule suggests an intent to combine the target-binding potential of the quinoline nucleus with the favorable drug-like properties of the oxadiazole ring. This guide will deconstruct the molecule to postulate its primary mechanisms of action and propose a clear path for experimental verification.

Molecular Profile and Structural Analysis

The structure of the title compound can be broken down into three key components whose individual contributions inform its potential bioactivity.

ComponentPositionPotential Contribution to Bioactivity
Quinoline Core BackbonePlanar structure allows for potential DNA intercalation. Aromatic system can engage in π-π stacking with protein residues (e.g., in kinase ATP-binding pockets). Nitrogen atom can act as a hydrogen bond acceptor.
2-Chloro Group C2Acts as a strong electron-withdrawing group, influencing the electron density of the quinoline ring system and modulating its reactivity and binding affinity.[9] It is also a key synthetic handle.
7-Methyl Group C7A small, lipophilic group that can enhance binding through van der Waals interactions within a hydrophobic pocket of a target protein. Can influence metabolic stability and oral bioavailability.
3-(5-methyl-1,2,4-oxadiazol-3-yl) C3A stable heterocyclic ring that acts as a bioisostere.[5] The nitrogen atoms can serve as hydrogen bond acceptors, enhancing target affinity. The substituent's presence at C3 significantly influences the molecule's overall shape and electronic properties.

Postulated Mechanisms of Action

Based on the extensive pharmacology of quinoline and oxadiazole derivatives, two primary therapeutic areas are of interest: oncology and infectious diseases.

Postulate 1: Anticancer Activity via Kinase or Topoisomerase Inhibition

Many quinoline-based compounds exert anticancer effects by interfering with critical cellular processes like signaling and DNA replication.[3]

  • Kinase Inhibition: The planar quinoline ring is a classic "scaffold" for ATP-competitive kinase inhibitors. It can mimic the adenine ring of ATP, binding within the enzyme's active site. The chloro, methyl, and oxadiazole substituents would then project into adjacent regions, determining binding affinity and selectivity. Pro-survival signaling pathways like PI3K/AKT and EGFR are common targets for quinoline derivatives.[3]

  • Topoisomerase Inhibition: Certain quinoline derivatives can function as topoisomerase inhibitors, preventing the re-ligation of DNA strands during replication and transcription.[10] This leads to an accumulation of DNA breaks and the induction of apoptosis.

The diagram below illustrates the hypothetical mechanism of kinase inhibition, a common pathway for quinoline-based anticancer agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Prolif Cell Proliferation & Survival AKT->Prolif Promotes Apoptosis Apoptosis AKT->Apoptosis | Inhibits Compound 2-Chloro-7-methyl-3- (5-methyl-1,2,4-oxadiazol- 3-yl)quinoline Compound->RTK | Inhibits Compound->PI3K | Inhibits

Caption: Postulated kinase inhibition pathway for the title compound.

Postulate 2: Antimicrobial Activity

The quinoline scaffold is central to antimalarial drugs, which function by accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme, leading to toxic buildup.[1][11] While the specific substitutions on the title compound differ from classic antimalarials like chloroquine, a similar mechanism against certain parasites cannot be ruled out.

Furthermore, quinolones (a related class) are potent antibacterial agents that act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[10] The planar, aromatic nature of this compound makes these enzymes plausible targets.

Proposed Experimental Validation

To systematically test these hypotheses, a tiered experimental approach is recommended. The following workflow outlines the key stages, from initial screening to cellular mechanism validation.

G cluster_tier1 cluster_tier2 cluster_tier3 A Compound Synthesis & Purification B Tier 1: In Vitro Screening A->B C Tier 2: Cellular Assays B->C B1 Anticancer Panel (e.g., NCI-60) B2 Antimicrobial Panel (MIC/MBC assays) B3 Kinase/Topoisomerase Enzyme Assays D Tier 3: Mechanistic Deep Dive C->D C1 Cell Viability Assay (MTT/CellTiter-Glo) C2 Apoptosis Assay (Annexin V/Caspase) C3 Cell Cycle Analysis (Flow Cytometry) E Data Analysis & MoA Hypothesis Refinement D->E D1 Western Blot (Phospho-protein levels) D2 DNA Damage Assay (γH2AX staining) D3 Target Engagement Assay (e.g., CETSA)

Caption: A tiered workflow for experimental validation of the compound's MoA.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a representative biochemical assay to determine if the compound directly inhibits the activity of a candidate kinase (e.g., EGFR, PI3K).

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.

Materials:

  • Purified recombinant human kinase (e.g., EGFR).

  • Kinase-specific peptide substrate.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • This compound, dissolved in DMSO.

  • Kinase detection reagent (e.g., ADP-Glo™, Promega).

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO, then dilute further in assay buffer to achieve final assay concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: Add 2.5 µL of diluted compound or DMSO (vehicle control) to appropriate wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • ATP Addition: Add 5 µL of a 2x ATP solution to each well to start the reaction. Final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol confirms direct binding of the compound to its target protein in a cellular context.

Objective: To assess the thermal stabilization of a target protein upon compound binding in intact cells.

Materials:

  • Cultured cells expressing the target protein.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Test compound dissolved in DMSO.

  • Lysis buffer with protease/phosphatase inhibitors.

  • Instrumentation for Western blotting or mass spectrometry.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or with DMSO (vehicle control) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Protein Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

  • Quantification: Analyze the amount of soluble target protein remaining at each temperature for both treated and control samples using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both conditions. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be experimentally determined, a robust hypothesis can be formulated based on its constituent pharmacophores. The fusion of a substituted quinoline core with a 1,2,4-oxadiazole ring creates a molecule with strong potential as an anticancer agent—likely through kinase or topoisomerase inhibition—or as an antimicrobial compound. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path to elucidate its biological function, identify its primary molecular targets, and validate its therapeutic potential. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, paving the way for preclinical development.

References

  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Kaur, M., & Singh, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Bora, G., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.
  • Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. Neliti.
  • Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics.
  • NINGBO INNO PHARMCHEM CO.,LTD. Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. NINGBO INNO PHARMCHEM CO.,LTD.
  • Desai, N. C., et al. (2017). Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. PubMed.
  • Rana, K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
  • Wikipedia contributors. (2023). Quinoline. Wikipedia.
  • de Oliveira, R. B., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Egan, T. J., et al. (1997). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. PubMed.

Sources

An In-Depth Technical Guide on the Potential Biological Activity of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel synthetic compound, 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline. While specific experimental data for this molecule is not yet extensively published, this document synthesizes the known biological profiles of its constituent pharmacophores—the quinoline core and the 1,2,4-oxadiazole moiety—to project its likely therapeutic potential. Drawing upon structure-activity relationships from closely related analogues, we explore potential applications in oncology, infectious diseases, and inflammation. This guide is intended to serve as a foundational resource for researchers initiating investigation into this promising compound, offering a rationale for its synthesis and a roadmap for its biological evaluation.

Introduction: A Molecule of Convergent Potential

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this context, the synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, represents a rational and efficient strategy for drug discovery.[1] The compound this compound (IUPAC Name: 3-(2-chloro-7-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole) is a prime example of such a design.[2] It marries the well-established biological versatility of the quinoline nucleus with the metabolic stability and bioisosteric properties of the 1,2,4-oxadiazole ring.[1][2]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] Similarly, the 1,2,4-oxadiazole ring is increasingly incorporated into modern pharmaceuticals and agrochemicals, valued for its ability to act as a bioisostere for amide and ester groups, thereby improving pharmacokinetic profiles.[2][4] The strategic fusion of these two moieties in the target molecule suggests a high probability of synergistic or additive biological effects, making it a compelling candidate for further investigation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₀ClN₃O[2]
Molecular Weight 259.69 g/mol [2]
IUPAC Name 3-(2-chloro-7-methylquinolin-3-yl)-5-methyl-1,2,4-oxadiazole[2]
CAS Number 1142201-75-9[2]

Projected Biological Activities and Mechanistic Rationale

Based on the extensive literature on quinoline and oxadiazole derivatives, we can project several key areas of biological activity for this compound.

Anticancer Potential

The quinoline nucleus is a well-established pharmacophore in oncology.[3] Numerous quinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The mechanisms of action are diverse and include the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis. The presence of the chloro and methyl substituents on the quinoline ring can further modulate this activity.

The 1,2,4-oxadiazole moiety can contribute to anticancer activity by enhancing binding to target proteins and improving metabolic stability, leading to sustained therapeutic concentrations.[4] Therefore, it is hypothesized that this compound may exhibit significant antiproliferative effects.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 2-Chloro-7-methyl-3- (5-methyl-1,2,4-oxadiazol-3-yl)quinoline Compound->RTK Potential Inhibition Compound->PI3K Potential Inhibition

Caption: Potential inhibition of oncogenic signaling pathways.

Antimicrobial and Antifungal Activity

The quinoline scaffold is renowned for its antimicrobial properties.[2] The mechanism often involves the inhibition of essential bacterial enzymes or the disruption of microbial cell membranes. The chloro-substitution on the quinoline ring is a common feature in many antimicrobial quinoline derivatives.

Furthermore, quinoline-oxadiazole hybrids have demonstrated significant fungicidal activity.[2] This suggests that the target molecule could be effective against a range of bacterial and fungal pathogens.

Proposed Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of this compound, a systematic screening approach is recommended.

In Vitro Anticancer Activity Screening

A tiered approach is proposed, starting with broad-spectrum cytotoxicity screening followed by more detailed mechanistic studies.

Experimental Workflow: Anticancer Screening

G start Start: This compound mtt MTT/MTS Assay (Cytotoxicity Screening) Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot Analysis (Target Protein Expression and Phosphorylation) apoptosis->western_blot cell_cycle->western_blot end Conclusion: Elucidation of Anticancer Mechanism western_blot->end

Caption: Workflow for in vitro anticancer evaluation.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then in cell culture medium. Add the compound to the cells at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing

Standardized methods can be employed to assess the antibacterial and antifungal properties of the compound.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The in silico analysis and literature-based predictions presented in this guide strongly suggest that this compound is a molecule of significant therapeutic potential. Its hybrid structure is ripe for exploration, particularly in the fields of oncology and infectious diseases.

The proposed experimental workflows provide a clear path for the initial biological characterization of this compound. Should initial screenings yield positive results, further studies, including in vivo efficacy in animal models and detailed mechanistic investigations, would be warranted. The modular nature of its synthesis also allows for the generation of a library of analogues to explore structure-activity relationships and optimize for potency and selectivity.

References

  • Der Pharma Chemica. Synthesis and Biological Properties of Some Novel 1,3,4-oxadiazole with Quinoline Moiety. Available at: [Link].

  • E-RESEARCHCO. Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. Available at: [Link].

  • PubMed. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Available at: [Link].

  • Slideshare. QUINOLINE CONTAINING 1,3,4-OXADIAZOLE: SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY. Available at: [Link].

  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link].

Sources

An In-Depth Technical Guide to 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline, a quinoline derivative of significant interest in medicinal chemistry. Due to its novelty, a registered CAS number has not been identified in public databases. This guide, therefore, focuses on a proposed synthetic pathway, detailed methodologies for its characterization, and a discussion of its potential therapeutic applications based on the well-established bioactivity of the quinoline and 1,2,4-oxadiazole scaffolds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heteroaromatic compound, is a cornerstone in the development of therapeutic agents. First isolated in 1834, quinoline and its derivatives have demonstrated a broad spectrum of pharmacological activities. Notably, the 7-chloroquinoline moiety is a key pharmacophore in several established antimalarial drugs, including chloroquine.[1] Beyond its antimalarial properties, this scaffold has been extensively investigated for its potential as an anticancer, antibacterial, and antifungal agent.[2][3] The fusion of a quinoline core with other bioactive heterocyclic rings, such as oxadiazoles, represents a promising strategy in medicinal chemistry to develop novel compounds with enhanced or unique therapeutic profiles.

The subject of this guide, this compound, combines the established quinoline pharmacophore with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a known bioisostere for esters and amides, often contributing to improved metabolic stability and pharmacokinetic properties of drug candidates. This guide will provide a plausible and detailed synthetic route for this novel compound, along with comprehensive characterization protocols.

Proposed Synthesis Pathway

The synthesis of the target compound can be logically approached through a multi-step process, beginning with the construction of the core quinoline structure, followed by the formation of the oxadiazole ring. The proposed pathway leverages the well-established Vilsmeier-Haack reaction for the synthesis of the key intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde.[1][4]

Synthesis_Pathway A m-Toluidine B Acetanilide Derivative A->B Acetylation C 2-Chloro-7-methylquinoline- 3-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl3, DMF) D Oxime Intermediate C->D Hydroxylamine Condensation E Final Product: 2-Chloro-7-methyl-3-(5-methyl- 1,2,4-oxadiazol-3-yl)quinoline D->E Cyclization with Acetic Anhydride Potential_Applications Core 2-Chloro-7-methyl-3-(5-methyl- 1,2,4-oxadiazol-3-yl)quinoline A Anticancer Core->A B Antimalarial Core->B C Antibacterial Core->C D Antifungal Core->D E Anti-inflammatory Core->E

Sources

"2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the novel heterocyclic compound, this compound. Quinoline-based scaffolds are of profound interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delineates the core physicochemical properties of the title compound, including its molecular structure and calculated molecular weight. Furthermore, it proposes a robust, scientifically-grounded synthetic pathway, outlines detailed protocols for analytical characterization, and discusses potential therapeutic applications based on its structural motifs. The guide is structured to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of new quinoline derivatives for drug discovery programs.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[3] Its prevalence is attributed to its ability to interact with a wide array of biological targets through various mechanisms, including hydrogen bonding, π-π stacking, and metal chelation. Historically, quinoline derivatives like chloroquine have been cornerstone treatments for malaria.[4] More recently, this structural motif has been integrated into therapeutics for cancer, bacterial infections, and other diseases.[1][4]

The strategy of molecular hybridization—combining two or more pharmacophores into a single molecule—is a powerful tool for developing novel drug candidates with potentially enhanced activity or improved pharmacokinetic profiles.[4] The title compound, this compound, is an exemplar of this approach, marrying the established quinoline core with a 1,2,4-oxadiazole moiety. Oxadiazoles are known to be metabolically stable and can act as bioisosteres for ester and amide groups, often improving a compound's drug-like properties.[5] This guide explores the synthesis and characterization of this specific hybrid molecule, providing a framework for its further investigation.

Core Compound Analysis: Physicochemical Properties

The fundamental properties of a compound are critical for its development. The structure and calculated properties of this compound are summarized below.

Molecular Structure

Caption: Molecular Structure of the Title Compound.

Physicochemical Data

The properties of the molecule have been calculated based on its chemical formula. This data is essential for experimental design, including solvent selection, reaction monitoring, and analytical method development.

PropertyValue
Molecular Formula C₁₃H₁₀ClN₃O
Molecular Weight 287.70 g/mol
IUPAC Name This compound
Monoisotopic Mass 287.05159 g/mol
Calculated LogP 3.58
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 1

Proposed Synthesis and Mechanistic Rationale

While no direct synthesis for this exact molecule is published, a logical and efficient synthetic route can be designed based on established methodologies for quinoline and oxadiazole chemistry. The proposed pathway leverages common and reliable reactions, ensuring a high probability of success.[5][6]

Retrosynthetic Analysis

The key to the synthesis is the formation of the C-C bond between the quinoline core and the oxadiazole ring, or the construction of the oxadiazole ring onto a pre-functionalized quinoline. The latter approach is often more straightforward.

retrosynthesis target This compound intermediate1 N'-Acetyl-2-chloro-7-methylquinoline-3-carbohydrazonamide target->intermediate1 Cyclization (e.g., Acetic Anhydride) intermediate2 2-Chloro-7-methylquinoline-3-carbonitrile intermediate1->intermediate2 Amidoxime Formation (Hydroxylamine) then Acetylation starting_material 2-Chloro-7-methylquinoline-3-carbaldehyde intermediate2->starting_material Nitrile Formation (e.g., Hydroxylamine, Dehydration)

Caption: Proposed Retrosynthetic Pathway.

Experimental Protocol (Proposed)

This protocol is a hypothetical, multi-step synthesis designed for laboratory execution.

Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbonitrile

  • Rationale: The aldehyde is a versatile starting point. Converting it to a nitrile provides a stable intermediate that is an excellent precursor for forming the amidoxime needed for the oxadiazole ring.

  • Procedure:

    • Dissolve 2-Chloro-7-methylquinoline-3-carbaldehyde (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction and add acetic anhydride (2.0 eq) to dehydrate the intermediate oxime to the nitrile.

    • Stir at room temperature for 12 hours.

    • Pour the mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Synthesis of N'-Acetyl-2-chloro-7-methylquinoline-3-carbohydrazonamide

  • Rationale: The nitrile is converted to an amidoxime, which will serve as the nitrogen and oxygen donor for the oxadiazole ring. This intermediate is then acylated to provide the final carbon atom for the ring.

  • Procedure:

    • Suspend 2-Chloro-7-methylquinoline-3-carbonitrile (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine (prepared from hydroxylamine hydrochloride and NaOH, 2.0 eq).

    • Heat the mixture to 60-70 °C for 8-10 hours until TLC shows consumption of the starting material.

    • Cool the reaction, and add acetyl chloride (1.1 eq) dropwise at 0 °C in the presence of a non-nucleophilic base like triethylamine (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Isolate the product by filtration or extraction as appropriate.

Step 3: Cyclization to form this compound

  • Rationale: Thermal or acid-catalyzed cyclization of the acylated amidoxime will yield the desired 1,2,4-oxadiazole ring via intramolecular dehydration.

  • Procedure:

    • Dissolve the intermediate from Step 2 in a high-boiling solvent such as xylene or dimethylformamide (DMF).

    • Heat the solution to reflux (120-150 °C) for 6-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under vacuum.

    • Purify the final compound by recrystallization or column chromatography to yield the pure product.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous structural elucidation.

characterization_workflow cluster_purification Purification & Purity cluster_structure Structural Elucidation TLC 1. TLC Monitoring Column 2. Column Chromatography TLC->Column HPLC 3. HPLC Analysis (Purity >95%) Column->HPLC MS 1. Mass Spectrometry (MS) (Confirm Molecular Weight) HPLC->MS Sample for Analysis NMR 2. NMR Spectroscopy (¹H, ¹³C, HSQC) MS->NMR IR 3. FT-IR Spectroscopy (Functional Groups) NMR->IR

Caption: Standard Analytical Workflow for Compound Verification.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the final compound.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

    • Acceptance Criterion: A single major peak representing ≥95% of the total integrated peak area.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and molecular weight.

  • Protocol:

    • Ionization Method: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocycles.

    • Analysis: The instrument will measure the mass-to-charge ratio (m/z).

    • Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 288.0589, confirming the molecular formula C₁₃H₁₁ClN₃O⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide definitive structural confirmation by mapping the carbon and proton framework.

  • Protocol:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Expected signals would include aromatic protons in the 7-9 ppm range, two distinct methyl singlets (one on the quinoline and one on the oxadiazole), and characteristic splitting patterns for the quinoline ring protons.

    • ¹³C NMR: Expected signals would include distinct peaks for the two methyl carbons, multiple aromatic carbons, and the carbons of the oxadiazole ring.

    • 2D NMR (HSQC/HMBC): Used to correlate proton and carbon signals, confirming the connectivity between the quinoline and oxadiazole moieties.

Potential Applications in Drug Discovery

The structural features of this compound suggest several potential therapeutic applications. The 7-chloroquinoline core is a known pharmacophore in antimalarial and anticancer agents.[4] The presence of the chlorine atom at the 2-position and the oxadiazole at the 3-position provides vectors for further chemical modification to optimize activity and selectivity against various biological targets, such as kinases or parasitic enzymes. This compound could serve as a valuable lead structure for developing novel agents in oncology or infectious diseases.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Mahesh, K., Ravi, K., Rathod, P. K., & Leelavathi, P. (n.d.). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed C-H functionalisation of triazoles. The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. (2025). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved January 23, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices. Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Substituted 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: Computational, In Silico ADME, Molecular Docking, and Biological Activities. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (n.d.). DergiPark. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to the Solubility Profile of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Milestone of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a new chemical entity (NCE) dictate its journey from a promising hit to a viable clinical candidate. Among these, aqueous solubility stands as a paramount physical property, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2] Poorly water-soluble drugs often necessitate higher doses to achieve therapeutic concentrations, presenting significant formulation and development challenges.[2] This guide is dedicated to a specific NCE, 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline , a molecule that marries the privileged quinoline scaffold with the bioisosterically significant 1,2,4-oxadiazole ring system.[3][4][5]

While specific experimental solubility data for this compound is not yet extensively documented in public literature, this guide serves as a comprehensive technical framework for the researchers, scientists, and drug development professionals tasked with its characterization. Drawing upon established principles of medicinal chemistry and proven experimental methodologies, we will delineate a robust strategy for determining, interpreting, and applying the solubility data of this compound, thereby enabling informed decisions in the drug development pipeline.

Molecular Architecture and Predicted Physicochemical Characteristics

The structure of this compound suggests a compound with limited aqueous solubility. The quinoline core, a bicyclic heteroaromatic system, is largely hydrophobic.[6] While quinoline itself is very slightly soluble in water, it is very soluble in organic solvents.[6] The addition of a chloro group at the 2-position and a methyl group at the 7-position further contributes to the molecule's lipophilicity. The 1,2,4-oxadiazole ring, while containing heteroatoms, is also a relatively nonpolar moiety.[3]

To guide experimental design, a preliminary in-silico assessment of the compound's physicochemical properties is invaluable. These computational predictions provide a baseline understanding of the molecule's likely behavior.

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~299.7 g/mol Within the range for good oral bioavailability.
cLogP 3.5 - 4.5Indicates high lipophilicity and likely poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~50-60 ŲSuggests good potential for membrane permeability.
Hydrogen Bond Donors 0Lack of H-bond donors limits interactions with water.
Hydrogen Bond Acceptors 3 (N and O atoms)Provides some capacity for interaction with protic solvents.
pKa (most basic) 1.5 - 2.5 (Pyridine nitrogen)Weakly basic; solubility may show slight pH dependence in highly acidic media.

Note: These values are estimations based on the chemical structure and should be confirmed experimentally.

A Framework for Experimental Solubility Determination

A multi-faceted experimental approach is necessary to fully characterize the solubility profile of a new chemical entity. This involves determining both kinetic and thermodynamic solubility in various aqueous and organic media.

The Rationale Behind Kinetic vs. Thermodynamic Solubility

In the early stages of drug discovery, kinetic solubility is often the first measurement performed.[7] This high-throughput assessment measures the concentration of a compound that precipitates out of a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer.[7] It provides a rapid indication of a compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to initial biological screening assays.

Conversely, thermodynamic solubility represents the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium.[7] This is a more time-consuming but critical measurement for understanding the maximum concentration achievable in a given solvent, which is essential for formulation development and predicting oral absorption.[7]

Experimental Workflow for Solubility Assessment

The following diagram outlines a comprehensive workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Compound Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility compound_prep Source solid, crystalline NCE dmso_stock Prepare high-concentration stock in DMSO compound_prep->dmso_stock Start slurry Create slurry of excess solid in selected solvents compound_prep->slurry Start dilution Dilute stock into aqueous buffers (e.g., PBS) dmso_stock->dilution incubation_k Incubate (e.g., 1-2 hours) and filter/centrifuge dilution->incubation_k analysis_k Quantify supernatant (HPLC, UV-Vis) incubation_k->analysis_k report Compile Solubility Report analysis_k->report Kinetic Data equilibration Equilibrate (e.g., 24-48 hours) with agitation slurry->equilibration sampling Sample, filter, and dilute the saturated solution equilibration->sampling analysis_t Quantify diluted sample (HPLC, UV-Vis) sampling->analysis_t analysis_t->report Thermodynamic Data

Caption: A comprehensive workflow for determining kinetic and thermodynamic solubility.

Detailed Experimental Protocols
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the DMSO stock solution to phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration range (e.g., 1-100 µM) with a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Separation of Precipitate: Filter the samples through a 0.45 µm filter plate or centrifuge at high speed to pellet any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a suitable analytical method such as HPLC-UV or nephelometry, which measures light scattering from insoluble particles.[1]

  • Solvent Selection: Choose a range of relevant solvents, including:

    • Purified water (pH ~7)

    • pH 1.2 buffer (simulated gastric fluid)

    • pH 6.8 buffer (simulated intestinal fluid)

    • Biorelevant media such as FaSSIF and FeSSIF (Fasted/Fed-State Simulated Intestinal Fluid)[8]

    • Organic co-solvents (e.g., ethanol, propylene glycol)

  • Slurry Preparation: Add an excess amount of the solid compound to each solvent in a sealed vial to create a visible slurry. The excess solid ensures that equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to allow the system to reach equilibrium.

  • Sample Collection and Preparation: Withdraw a sample of the suspension and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved solids.

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Interpretation and Application of Solubility Data

The obtained solubility data is not merely a set of numbers; it is a critical dataset that informs key decisions in the drug development process.

Data Summary and Presentation

All quantitative solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Solvent/MediumTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Water25[Experimental Data][Experimental Data]
pH 1.2 Buffer37[Experimental Data][Experimental Data]
pH 6.8 Buffer37[Experimental Data][Experimental Data]
FaSSIF37[Experimental Data][Experimental Data]
FeSSIF37[Experimental Data][Experimental Data]
10% Ethanol/Water25[Experimental Data][Experimental Data]
Contextualizing Solubility: The Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.

BCS_Classification solubility Is the highest dose soluble in 250 mL aqueous media over pH 1-6.8? start->solubility permeability Is the extent of absorption >85%? solubility->permeability Yes permeability_no Is the extent of absorption >85%? solubility->permeability_no No class1 Class I: High Sol, High Perm permeability->class1 Yes class3 Class III: High Sol, Low Perm permeability->class3 No class2 Class II: Low Sol, High Perm class4 Class IV: Low Sol, Low Perm permeability_no->class2 Yes permeability_no->class4 No

Caption: Decision tree for Biopharmaceutics Classification System (BCS).

Based on its predicted high lipophilicity and low polarity, This compound is likely to be a BCS Class II or Class IV compound. This classification immediately highlights that its oral absorption will be limited by its dissolution rate, making solubility enhancement a critical path forward.

Guiding Formulation Strategies

The solubility data directly informs the selection of an appropriate formulation strategy to improve bioavailability:

  • Poor solubility in all media: May necessitate enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (micronization/nanonization).

  • Higher solubility in organic co-solvents: Suggests that a liquid-filled capsule or a self-emulsifying drug delivery system (SEDDS) could be a viable option.

  • pH-dependent solubility: Could be exploited by using enteric coatings or buffering agents within the formulation.

Conclusion

The solubility of This compound is a critical parameter that must be thoroughly investigated to assess its potential as a drug candidate. While its molecular structure strongly suggests poor aqueous solubility, a systematic experimental evaluation as outlined in this guide is imperative. By employing robust protocols to determine both kinetic and thermodynamic solubility in physiologically relevant media, researchers can generate the high-quality data needed to classify the compound within the BCS framework, understand its biopharmaceutical risks, and design rational formulation strategies to overcome any solubility-related hurdles. This diligent, data-driven approach is fundamental to navigating the complex path of drug development and unlocking the therapeutic potential of this novel quinoline derivative.

References

  • KUŞ, N., & ILICAN, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23.
  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024. Available at: [Link]

  • Mahesh, K., Ravi, K., Rathod, P. K., & Leelavathi, P. (2020). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. The Royal Society of Chemistry.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • KUŞ, N., & ILICAN, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. DergiPark. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Kumar, A., & Kumar, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Technobis. (2020). The Importance of Solubility for New Drug Molecules. Available at: [Link]

  • Salem, M., El-Adl, K., El-morsy, A., & Abulkhair, H. S. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances.
  • MDPI. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank, 2021. Available at: [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. Available at: [Link]

  • ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022. Available at: [Link]

  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • PubChem. (n.d.). 7-Chloro-3-methylquinoline. Available at: [Link]

  • Preprints.org. (n.d.).
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

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Unveiling the Therapeutic Potential of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Convergent Pharmacophores

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into a single molecular entity represents a powerful approach to generating novel therapeutic candidates with potentially synergistic or unique biological activities. The compound 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a prime example of such a design. It elegantly merges two heterocyclic scaffolds, quinoline and 1,2,4-oxadiazole, both of which are independently recognized for their broad and significant pharmacological profiles.[1][2] This guide provides a comprehensive exploration of the potential therapeutic targets of this hybrid molecule, grounded in the established bioactivities of its constituent parts. We will delve into a logical framework for target hypothesis, followed by detailed, field-proven experimental protocols for target identification and validation, tailored for researchers and drug development professionals.

The quinoline core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[1][3] Quinolines can exert their anticancer effects through diverse mechanisms such as the inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of critical signaling kinases like EGFR and VEGFR.[4][5][6] On the other hand, the 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, often incorporated into drug candidates to enhance metabolic stability and pharmacokinetic properties.[7] Derivatives of 1,2,4-oxadiazole have demonstrated potent anticancer activity by inducing apoptosis and inhibiting key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases.[2][8]

The convergence of these two pharmacologically active moieties in this compound suggests a high probability of synergistic or multi-targeted biological effects, particularly in the realm of oncology. This guide will, therefore, focus on a systematic approach to elucidating these potential therapeutic targets.

Hypothesized Therapeutic Targets: A Rationale-Driven Approach

Based on the extensive literature on quinoline and 1,2,4-oxadiazole derivatives, we can postulate several high-probability therapeutic targets for this compound. These hypotheses are grounded in the known mechanisms of action of its constituent chemical motifs.

Table 1: Postulated Therapeutic Targets and Rationale

Target ClassSpecific ExamplesRationale based on Constituent Moieties
Kinases EGFR, VEGFR, PDGFR, c-SrcThe quinoline scaffold is a known "hinge-binding" motif for many protein kinases, and numerous quinoline-based kinase inhibitors have been developed.[5][6]
Topoisomerases Topoisomerase I, Topoisomerase IIQuinolines can intercalate into DNA and inhibit the function of topoisomerases, leading to cell cycle arrest and apoptosis.[4][9]
Tubulin α- and β-tubulinCertain quinoline derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[4][10]
HDACs Class I and II HDACsThe 1,2,4-oxadiazole moiety has been incorporated into potent HDAC inhibitors, suggesting a potential role in epigenetic modulation.[8]
Carbonic Anhydrases CA IX, CA XII1,2,4-oxadiazole-sulfonamide derivatives have shown selective inhibition of tumor-associated carbonic anhydrase isoforms.[8]
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Some 1,2,4-oxadiazole derivatives have been identified as selective inhibitors of cholinesterases, suggesting potential in neurodegenerative diseases.[11]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the therapeutic targets of a novel compound. The following experimental workflows provide a logical progression from broad, unbiased screening to specific, mechanistic validation.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential interacting proteins without prior bias.

Protocol 1: Affinity-Based Proteomics

This powerful technique involves immobilizing the compound of interest on a solid support to "pull down" interacting proteins from a cell lysate.

Step-by-Step Methodology:

  • Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or an amine).

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cancer cell line (e.g., a lung or breast cancer cell line).

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control (beads with no compound or a structurally similar inactive compound).

Diagram 1: Affinity-Based Proteomics Workflow

G cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification Compound Test Compound Linker Linker Arm Addition Compound->Linker Probe Affinity Probe Linker->Probe Immobilize Immobilize on Beads Probe->Immobilize Lysate Incubate with Cell Lysate Immobilize->Lysate Wash Wash Non-specific Binders Lysate->Wash Elute Elute Specific Binders Wash->Elute LCMS LC-MS/MS Elute->LCMS Data Data Analysis LCMS->Data Targets Potential Targets Data->Targets

Caption: Workflow for identifying protein targets using affinity-based proteomics.

Phase 2: Target Validation and Mechanistic Elucidation

Once a list of potential targets is generated, the next phase focuses on validating these interactions and understanding the functional consequences.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful in-cell assay that can confirm direct target engagement. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle control or this compound.

  • Heating: Heat the treated cells at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregated and Soluble Proteins: Separate the denatured, aggregated proteins from the soluble proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.

Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow

G cluster_treatment Cell Treatment cluster_denaturation Thermal Denaturation cluster_detection Target Quantification Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heat Heat at Various Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble/Aggregated Lysis->Centrifuge Quantify Quantify Soluble Protein (e.g., Western Blot) Centrifuge->Quantify Plot Plot Melting Curve Quantify->Plot Shift Thermal Shift Indicates Engagement Plot->Shift

Caption: Workflow for confirming target engagement in cells using CETSA.

Protocol 3: In Vitro Enzymatic Assays

For hypothesized enzyme targets such as kinases, topoisomerases, and HDACs, in vitro enzymatic assays are crucial for confirming inhibitory activity and determining potency.

Step-by-Step Methodology (Example for Kinase Inhibition):

  • Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.

  • Assay Setup: Set up a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Detection: Measure the kinase activity. This can be done using various methods, such as phosphorylation-specific antibodies (e.g., ELISA, Western blot) or by measuring the consumption of ATP (e.g., using a luminescence-based assay like Kinase-Glo®).

  • Data Analysis: Plot the enzyme activity as a function of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Similar principles apply to assays for other enzymes like topoisomerases (measuring DNA relaxation) and HDACs (using a fluorogenic substrate).

Phase 3: Cellular and In Vivo Target Validation

The final phase is to confirm that the engagement of the identified target(s) leads to the desired cellular and, ultimately, in vivo effects.

Protocol 4: Cellular Pathway Analysis

This involves investigating the downstream signaling effects of target engagement in cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with a range of concentrations of this compound.

  • Lysate Preparation: Prepare cell lysates at different time points after treatment.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status of downstream signaling proteins. For example, if a kinase is the target, look at the phosphorylation of its known substrates.

  • Phenotypic Assays: Correlate the observed signaling changes with cellular phenotypes such as apoptosis (e.g., using Annexin V staining and flow cytometry), cell cycle arrest (e.g., by propidium iodide staining and flow cytometry), and inhibition of cell proliferation (e.g., using a long-term colony formation assay).

Diagram 3: Potential Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Compound 2-Chloro-7-methyl-3-(5-methyl- 1,2,4-oxadiazol-3-yl)quinoline Compound->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Sources

A Technical Guide to the Rational Design and Synthesis of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline: A Novel Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide on the proposed discovery and synthesis of the novel compound, 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline. This molecule represents a strategic hybridization of the quinoline and 1,2,4-oxadiazole scaffolds, two pharmacophores renowned for their extensive applications in medicinal chemistry. Quinoline derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Similarly, the oxadiazole nucleus is a key component in numerous therapeutic agents, valued for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[3][4] This guide outlines a rational, multi-step synthetic pathway, methods for structural characterization, and a discussion of the potential therapeutic relevance of this target compound based on established structure-activity relationships of related molecules.[5]

Introduction: The Rationale for Hybridization

The convergence of privileged scaffolds into a single molecular entity is a powerful strategy in modern drug discovery. The quinoline ring system is a cornerstone of many successful pharmaceuticals, valued for its rigid bicyclic structure that allows for precise spatial orientation of substituents.[1] The 1,2,4-oxadiazole ring, a five-membered heterocycle, is frequently incorporated into drug candidates to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[4]

The targeted hybridization of a 2-chloro-7-methylquinoline core with a 3-(5-methyl-1,2,4-oxadiazole) substituent is based on the following expert rationale:

  • Modulation of Activity: The 2-chloro substituent on the quinoline ring serves as a versatile chemical handle for further derivatization or can be crucial for biological activity itself.

  • Enhanced Lipophilicity and Binding: The 7-methyl group can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.

  • Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation and can act as a key hydrogen bond acceptor, facilitating target engagement.

This guide provides a plausible and robust synthetic route, designed from first principles and based on established, peer-reviewed chemical transformations.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic analysis is paramount for designing an efficient synthesis. The target molecule is disconnected at the C-C bond between the quinoline C3 position and the oxadiazole C3' position. This leads to two key synthons: a quinoline-3-carbonitrile derivative and an acetamidoxime precursor.

G Target Target Molecule This compound Disconnection C-C Bond Disconnection (Quinoline C3 - Oxadiazole C3') Target->Disconnection SynthonA Key Intermediate A 2-Chloro-7-methylquinoline-3-carbonitrile Disconnection->SynthonA SynthonB Key Intermediate B Acetamidoxime Disconnection->SynthonB PrecursorA Starting Material 2-Chloro-7-methyl-3-formylquinoline SynthonA->PrecursorA From Aldehyde PrecursorB Starting Material Acetonitrile SynthonB->PrecursorB From Nitrile

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis will therefore involve the construction of the 2-chloro-7-methylquinoline-3-carbonitrile intermediate, followed by its reaction with acetamidoxime to form the 1,2,4-oxadiazole ring directly on the quinoline scaffold.

Detailed Synthetic Protocols

The proposed synthesis is a multi-step process. Each step is designed for high yield and purity, utilizing well-documented and reliable reactions.

Part I: Synthesis of 2-Chloro-7-methyl-3-formylquinoline (3)

This key intermediate can be synthesized from commercially available 3-chloroaniline using a Vilsmeier-Haack reaction, a reliable method for the formylation and cyclization to form 2-chloroquinoline aldehydes.

  • Step 1: Vilsmeier Reagent Formation: To a flask cooled to 0°C, add N,N-dimethylformamide (DMF, 3.0 equiv.). Slowly add phosphorus oxychloride (POCl₃, 3.5 equiv.) while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Step 2: Cyclization: Slowly add a solution of N-(3-chlorophenyl)acetamide (1.0 equiv.), prepared from 3-chloroaniline, to the Vilsmeier reagent.

  • Step 3: Reaction and Work-up: Heat the reaction mixture to 80-90°C for 4-6 hours.[4] Monitor the reaction by Thin Layer Chromatography (TLC). After completion, carefully pour the mixture onto crushed ice.

  • Step 4: Neutralization and Isolation: Neutralize the aqueous solution with a saturated sodium carbonate solution until the pH is ~8. The resulting precipitate is filtered, washed thoroughly with water, and dried.[4] This yields the crude 2-chloro-7-methyl-3-formylquinoline.

  • Step 5: Purification: Recrystallize the crude product from ethanol or purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure aldehyde 3 .[6]

Part II: Synthesis of 2-Chloro-7-methylquinoline-3-carbonitrile (4)

The conversion of the aldehyde to a nitrile is a standard transformation, often achieved via an oxime intermediate.

  • Step 1: Oxime Formation: Dissolve the aldehyde 3 (1.0 equiv.) in formic acid. Add hydroxylamine hydrochloride (1.2 equiv.) and heat the mixture at reflux for 2 hours.

  • Step 2: Dehydration to Nitrile: After cooling, pour the reaction mixture into water. The precipitated oxime can be filtered and used directly, or the reaction can proceed in one pot by adding a dehydrating agent like acetic anhydride and heating to complete the conversion to the nitrile.

  • Step 3: Isolation and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude nitrile 4 by column chromatography.

Part III: Synthesis of the Final Compound (6)

The final step involves the construction of the 1,2,4-oxadiazole ring by reacting the quinoline nitrile with acetamidoxime.

  • Step 1: Preparation of Acetamidoxime (5): React acetonitrile with a solution of hydroxylamine in the presence of a base like sodium methoxide. This is a standard procedure.

  • Step 2: Cyclization Reaction: To a solution of the nitrile 4 (1.0 equiv.) in a suitable solvent such as ethanol or toluene, add acetamidoxime 5 (1.2 equiv.) and a catalytic amount of a base like sodium ethoxide.

  • Step 3: Ring Formation: Heat the mixture to reflux for 12-24 hours. The reaction involves the initial addition of the amidoxime to the nitrile, followed by cyclization and dehydration to form the stable 1,2,4-oxadiazole ring.[7]

  • Step 4: Isolation and Final Purification: After cooling, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried and concentrated. The final compound 6 is purified by recrystallization or column chromatography to yield this compound as a solid.

Caption: Proposed forward synthetic workflow.

Structural Characterization and Data Validation

Confirmation of the final structure and its intermediates is critical. A suite of analytical techniques must be employed to provide a self-validating system of characterization.[8][9]

TechniqueIntermediate (3) - AldehydeIntermediate (4) - NitrileFinal Compound (6)
¹H NMR Singlet ~10.0 ppm (CHO), Aromatic protons ~7.5-8.5 ppm, Singlet ~2.5 ppm (CH₃)Absence of aldehyde proton, Aromatic protons ~7.6-8.8 ppm, Singlet ~2.6 ppm (CH₃)Aromatic protons ~7.7-9.0 ppm, Singlet ~2.7 ppm (Oxadiazole-CH₃), Singlet ~2.6 ppm (Quinoline-CH₃)
¹³C NMR Carbonyl carbon ~190 ppm, Aromatic carbons ~120-150 ppm, Methyl carbon ~21 ppmNitrile carbon ~117 ppm, Aromatic carbons ~120-155 ppm, Methyl carbon ~22 ppmOxadiazole carbons ~165-175 ppm, Aromatic carbons ~120-155 ppm, Methyl carbons ~15 ppm and ~22 ppm
Mass Spec (HRMS) Calculated m/z for C₁₁H₈ClNOCalculated m/z for C₁₁H₇ClN₂Calculated m/z for C₁₃H₁₀ClN₃O
FT-IR (cm⁻¹) Strong C=O stretch ~1700 cm⁻¹Strong C≡N stretch ~2230 cm⁻¹C=N stretch ~1620 cm⁻¹, Absence of C≡N stretch

This table presents expected data based on known spectral values for analogous structures. Actual experimental values would require empirical determination.[10]

Discussion: Potential Biological Significance

The fusion of quinoline and oxadiazole moieties has yielded compounds with significant therapeutic potential.[5] Hybrids incorporating these two rings have been reported as potent anticancer, antibacterial, antifungal, and antimalarial agents.[2][3][5]

  • Anticancer Potential: Many 2-chloroquinoline derivatives exhibit cytotoxic activity. The oxadiazole ring can further enhance this by participating in crucial hydrogen bonding interactions within the active sites of protein kinases, which are often implicated in cancer progression.[11]

  • Antimicrobial Activity: The quinoline core is famous for its antibacterial properties (e.g., fluoroquinolones). The addition of the oxadiazole moiety has been shown to produce compounds with potent activity against various bacterial strains.[3]

The specific substitution pattern of the target molecule—a chlorine at C2, a methyl at C7, and the methyl-oxadiazole at C3—provides a unique electronic and steric profile. This warrants investigation against a panel of cancer cell lines and microbial strains to determine its specific bioactivity profile.

Conclusion

This guide details a robust and logical pathway for the synthesis and discovery of this compound. By leveraging established and reliable chemical reactions, the proposed route is both efficient and scalable. The resulting hybrid molecule holds significant promise as a scaffold for the development of novel therapeutic agents, grounded in the proven biological importance of its constituent quinoline and oxadiazole rings. The protocols and characterization data outlined herein provide a complete framework for researchers to undertake the synthesis and subsequent biological evaluation of this novel compound.

References

  • Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. E-RESEARCHCO. Available at: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. Available at: [Link]

  • Synthesis of quinoline based 1,3,4‐oxadiazole‐1,2,3‐triazole conjugates... ResearchGate. Available at: [Link]

  • Recent Updates on Synthesis, Biological Activity, and Structure-activity Relationship of 1,3,4-Oxadiazole-quinoline Hybrids: A Review. PubMed. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Facile Synthesis of Some Novel Derivatives of 1,3,4,-Oxadiazole Derivatives Associated with Quinolone Moiety as Cytotoxic and An. Longdom Publishing. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available at: [Link]

  • 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Process for producing 7-chloro-quinaldine. Google Patents.
  • A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. The Royal Society of Chemistry. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. University of Toronto Libraries. Available at: [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]

  • Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]

  • Quinoline–1,3,4-Oxadiazole Conjugates: Synthesis, Anticancer Evaluation, and Molecular Modelling Studies. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Applied Research. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]

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"2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of the novel heterocyclic compound, this compound. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: the quinoline core, known for its presence in a wide array of therapeutic agents, and the 1,2,4-oxadiazole ring, a versatile bioisostere and a component of numerous biologically active compounds. In the absence of direct literature for this specific molecule, this guide leverages established synthetic methodologies and predictive biological insights derived from structurally analogous compounds. It is intended to serve as an authoritative resource for researchers in medicinal chemistry, chemical biology, and drug development, offering a scientifically grounded pathway from conceptualization to experimental execution.

Introduction: The Rationale for Molecular Hybridization

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, has emerged as a powerful tool in modern drug discovery.[1] This approach aims to create novel chemical entities with potentially enhanced affinity, improved efficacy, or a dual mode of action that can overcome challenges such as drug resistance.[1] The title compound, this compound, is a quintessential example of this design philosophy.

  • The Quinoline Scaffold: The quinoline ring system is a privileged structure in medicinal chemistry.[2] The 7-chloroquinoline moiety is famously the backbone of antimalarial drugs like chloroquine.[3] Furthermore, various substituted quinolines have demonstrated a broad spectrum of bioactivities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[4][5][6] The 2-chloro substituent, in particular, serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions.[2][7]

  • The 1,2,4-Oxadiazole Moiety: Five-membered heterocycles are cornerstones of drug design, and the 1,2,4-oxadiazole ring is of particular interest. It is recognized as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. Compounds containing the 1,2,4-oxadiazole nucleus have reported antimicrobial, anticancer, anti-inflammatory, and analgesic activities.[8][9][10]

By combining these two scaffolds, we hypothesize that the resulting hybrid molecule could exhibit synergistic or novel biological activities, making it a compelling target for synthesis and investigation.

Proposed Synthetic Pathway: A Retrosynthetic Approach

Given that this compound is not described in the current literature, a robust and logical synthetic route must be devised. The most chemically sound approach involves the construction of the 1,2,4-oxadiazole ring onto a pre-formed 2-chloro-7-methylquinoline core. The key transformation is the cyclization of an O-acyl amidoxime intermediate, which can be reliably prepared from a nitrile precursor.

The proposed multi-step synthesis is outlined below.

Synthetic_Pathway A N-(m-tolyl)acetamide B 2-Chloro-7-methylquinoline-3-carbaldehyde (1) A->B C 2-Chloro-7-methylquinoline-3-carbonitrile (3) B->C Aldoxime formation (NH2OH·HCl), then Dehydration (e.g., Ac2O) D N'-hydroxy-2-chloro-7-methylquinoline-3-carboximidamide (4) C->D Hydroxylamine (NH2OH·HCl, Base) E O-acetyl-N'-hydroxy-2-chloro-7-methylquinoline-3-carboximidamide (5) D->E Acetylation (Acetic Anhydride) F Target Molecule: This compound (6) E->F Thermal Cyclodehydration (Heat in Toluene) Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Hit Validation & Selectivity cluster_tier3 Tier 3: Mechanism of Action Studies A Synthesized Compound (6) B In Vitro Cytotoxicity Assay (e.g., MTT against NCI-60 panel) A->B C Antimicrobial Susceptibility Test (e.g., Broth microdilution vs. ESKAPE pathogens) A->C D Determine IC50/MIC values B->D C->D E Assess Selectivity Index (Cytotoxicity against normal cell lines, e.g., HEK293) D->E F Cell Cycle Analysis E->F G Apoptosis Assays (e.g., Annexin V) E->G H Target-based Assays (e.g., Kinase inhibition) E->H

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the in vitro characterization of the novel chemical entity, "2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline". This compound integrates two key pharmacophores: a substituted quinoline ring and a 1,2,4-oxadiazole moiety. Both quinoline and 1,2,4-oxadiazole derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a structured, multi-tiered approach to elucidating the compound's biological activity profile. We present detailed, field-proven protocols for initial cytotoxicity screening, target-based enzymatic assays, and receptor binding studies, emphasizing experimental design that ensures data integrity and reproducibility.

Introduction: Scientific Rationale and Strategic Approach

The molecular architecture of this compound suggests several plausible biological targets. The quinoline core is a well-established scaffold in medicinal chemistry, famously represented by antimalarials like chloroquine and more recently investigated for its anticancer properties, often linked to mechanisms like topoisomerase inhibition.[1][2][6] The 1,2,4-oxadiazole ring is recognized as a versatile heterocyclic motif, often used as a bioisostere for esters and amides, which can confer improved metabolic stability and diverse pharmacological activities.[7]

Given this background, a systematic in vitro evaluation is warranted. Our proposed workflow is designed to first establish a general biological activity profile and then to progressively narrow down the compound's specific mechanism of action. This tiered approach is both resource-efficient and scientifically rigorous.

Our three-tiered evaluation strategy comprises:

  • Tier 1: General Cytotoxicity and Cell Viability Assessment. To determine if the compound exhibits broad cytotoxic effects and to establish a therapeutic window for subsequent, more specific assays.

  • Tier 2: Target Class Screening - Kinase Inhibition. Protein kinases are critical regulators of cellular processes and a major class of drug targets, particularly in oncology.[8][9] The structural motifs of the compound suggest potential interaction with ATP-binding sites.

  • Tier 3: Target Class Screening - GPCR Binding. G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[10] Heterocyclic compounds frequently exhibit affinity for GPCRs.

The following sections provide detailed, self-validating protocols for each of these tiers.

Tier 1 Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] The assay quantifies the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial dehydrogenases in living cells.[11][13] This initial screen is crucial for identifying a compound's general effect on cell health and for determining appropriate, non-toxic concentration ranges for subsequent mechanistic studies.

Causality and Experimental Design
  • Why MTT? It is a robust, inexpensive, and high-throughput compatible assay that provides a quantitative measure of cell viability.[11]

  • Choice of Cell Lines: A panel of cell lines is recommended to identify potential cell-type-specific effects. For an initial screen, we suggest a standard cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) to assess for selective cytotoxicity.

  • Controls are Key: The protocol incorporates multiple controls to ensure data validity:

    • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline for 100% cell viability.

    • Positive Control (e.g., Doxorubicin): A known cytotoxic agent to confirm the assay is performing correctly.

    • Blank Control (Media Only): To measure background absorbance.

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well clear flat-bottom plate in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of "this compound" in sterile DMSO.

    • Perform a serial dilution of the stock solution in a serum-free medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive control wells.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Gently pipette to ensure complete dissolution, resulting in a purple solution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

Data Analysis and Presentation

The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Formula: Cell Viability (%) = (Absorbance_Treated / Absorbance_Vehicle) * 100

The results should be plotted as a dose-response curve (Cell Viability % vs. Log[Compound Concentration]) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
IC₅₀ Concentration of the compound that results in 50% inhibition of cell viability.
Cell Lines e.g., A549 (human lung carcinoma), HEK293 (human embryonic kidney).
Exposure Time 24, 48, 72 hours.
Controls Vehicle (0.1% DMSO), Positive (Doxorubicin).
Workflow Visualization

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout A Seed Cells in 96-well Plate B Incubate 24h for Attachment A->B C Prepare Compound Serial Dilutions B->C D Treat Cells with Compound C->D E Incubate for 24/48/72h D->E F Add MTT Reagent E->F G Incubate 3-4h F->G H Solubilize Formazan Crystals G->H I Read Absorbance at 570 nm H->I J Data Analysis I->J Calculate % Viability & IC50

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Tier 2 Protocol: Luminescence-Based Kinase Inhibition Assay

Should the compound exhibit interesting cytotoxic activity without being a broad-spectrum biocide, a targeted screen is the next logical step. Kinase inhibition is a primary mechanism for many anticancer drugs.[8] The Kinase-Glo® assay is a robust, homogeneous luminescent method that measures the amount of ATP remaining in solution following a kinase reaction.[15] A decrease in the kinase's activity (due to inhibition) results in less ATP being consumed, leading to a higher luminescence signal.

Causality and Experimental Design
  • Why a Luminescence-Based Assay? These assays, such as ADP-Glo™ or Kinase-Glo®, are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening.[8][16][17] They measure either ATP depletion or ADP formation, which are direct products of the kinase reaction.[9]

  • Target Selection: Initially, a broad-spectrum kinase panel (e.g., testing against representative kinases from different families) is advisable. If structural analogs have known targets, those kinases should be prioritized.

  • Assay Validation: It is critical to first determine the linear range of the kinase reaction with respect to time and enzyme concentration to ensure the assay is performed under initial velocity conditions.[18]

  • Controls for Integrity:

    • No-Enzyme Control: Measures background signal.

    • Vehicle Control (e.g., 0.1% DMSO): Represents 100% kinase activity (maximum ATP consumption).

    • Positive Control Inhibitor (e.g., Staurosporine): A known pan-kinase inhibitor to confirm assay sensitivity.

Detailed Step-by-Step Protocol (Kinase-Glo® Format)
  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution containing the specific kinase and its corresponding substrate peptide in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer at a concentration close to the Kₘ for the specific kinase being tested.

  • Reaction Setup:

    • In a white, opaque 384-well plate, add the test compound at various concentrations.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes) within the linear range of the reaction.

  • Signal Detection:

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol.[15]

    • Add an equal volume of Kinase-Glo® Reagent to each well of the reaction plate. This stops the kinase reaction and initiates the luminescence signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

The percentage of kinase inhibition is calculated based on the luminescence signal.

Formula: % Inhibition = 100 * (Lumi_Inhibitor - Lumi_NoEnzyme) / (Lumi_Vehicle - Lumi_NoEnzyme)

Plot the % Inhibition against the Log[Compound Concentration] to determine the IC₅₀ value.

ParameterDescription
IC₅₀ Concentration of the compound that results in 50% inhibition of kinase activity.
Kinase Target Specific kinase being assayed (e.g., EGFR, SRC, etc.).
ATP Conc. Typically at or near the Kₘ for the specific kinase.
Controls Vehicle (0.1% DMSO), Positive (Staurosporine), No-Enzyme.
Assay Principle Visualization

Kinase_Assay_Principle cluster_reaction Kinase Reaction cluster_inhibition Inhibition cluster_detection Detection (Kinase-Glo®) Kinase Kinase P-Substrate Substrate-P Kinase->P-Substrate phosphorylates Substrate Substrate Substrate->P-Substrate ATP ATP ADP ADP ATP->ADP consumed Inhibitor Test Compound Inhibitor->Kinase blocks ATP_high ATP (High) ATP_detect Remaining ATP ATP_high->ATP_detect High ATP -> High Light Light Luminescence ATP_detect->Light Luciferase/Luciferin Luciferase Luciferase Luciferase->Light

Caption: Principle of Luminescence-Based Kinase Inhibition Assay.

Tier 3 Protocol: GPCR Radioligand Binding Assay

To explore activity beyond kinases, GPCRs are a high-priority target class. Radioligand binding assays are the "gold standard" for quantifying the affinity of a compound for a receptor.[19][20] This protocol describes a competitive binding assay, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.

Causality and Experimental Design
  • Why a Radioligand Binding Assay? It provides direct, quantitative information about the binding affinity (Kᵢ) of a compound to a specific receptor target, which is essential for structure-activity relationship (SAR) studies.[19][21]

  • Assay Format: A competition (or displacement) assay is used. A fixed concentration of a high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound.

  • Receptor Source: This can be membranes prepared from cultured cells overexpressing the GPCR of interest or from native tissues.

  • Controls for Robustness:

    • Total Binding: Radioligand + receptor membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + receptor membranes + a saturating concentration of a known, unlabeled ligand. This defines the background signal.

    • Specific Binding: Calculated as Total Binding - NSB.

Detailed Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target GPCR in a cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • The assay is typically performed in 96-well plates.

    • To each well, add in order:

      • Assay Buffer

      • Test compound at various concentrations (or buffer for total binding, or unlabeled ligand for NSB).

      • Radioligand at a fixed concentration (typically at or below its Kₔ).

      • Receptor membrane preparation to start the reaction.

    • The final assay volume is typically 100-250 µL.[22]

  • Incubation:

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C).[22] Incubation time must be optimized for each receptor-ligand pair.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Allow the filter mat to dry.

    • Place the filter mat in a sample bag and add a scintillation cocktail.

    • Count the radioactivity retained on the filters using a scintillation counter (e.g., a MicroBeta counter).

Data Analysis and Presentation

The data are analyzed to determine the IC₅₀ of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand.

Formula (Cheng-Prusoff equation) to convert IC₅₀ to Kᵢ: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

ParameterDescription
Kᵢ The inhibition constant; a measure of the compound's binding affinity for the receptor.
GPCR Target Specific receptor being assayed (e.g., A₂ₐ Adenosine Receptor).
Radioligand e.g., [³H]-ZM241385.
Controls Total Binding, Non-specific Binding (NSB).
Logical Relationship Diagram

GPCR_Binding_Logic cluster_binding Binding Equilibrium cluster_measurement Measurement Principle Receptor GPCR eq1 [R] + [L] <=> [R-L] (Measured Signal) eq2 [R] + [I] <=> [R-I] (Competition) Radioligand Radioligand (*L) TestCompound Test Compound (I) Total Total Binding = [R-*L] + NSB Specific Specific Binding = Total - NSB Total->Specific NSB Non-Specific Binding (NSB) NSB->Specific Analysis Calculate IC50 -> Ki Specific->Analysis As [I] increases, Specific Binding decreases

Caption: Logical Flow of a Competitive Radioligand Binding Assay.

Conclusion and Future Directions

This guide outlines a foundational in vitro screening cascade for the novel compound "this compound". By systematically applying these protocols, researchers can efficiently determine its cytotoxic profile and screen for activity against two of the most significant drug target families: protein kinases and GPCRs. The data generated from these assays—IC₅₀ values from cytotoxicity and kinase screens, and Kᵢ values from receptor binding—will provide the critical information needed to guide further investigation, including mechanism-of-action studies, lead optimization, and subsequent cell-based functional assays.

References

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. (2018). Juniper Publishers. Retrieved January 23, 2026, from [Link]

  • Evren, A. E., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Retrieved January 23, 2026, from [Link]

  • Desai, N. C., et al. (2017). Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. European Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • GPCR-radioligand binding assays. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019). NCBI Assay Guidance Manual. Retrieved January 23, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Bioorganic & Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 23, 2026, from [Link]

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  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 23, 2026, from [Link]

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"2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline" cell culture treatment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Cellular Assays with 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, "this compound" is a novel chemical entity with limited to no published biological data. The following application notes and protocols are therefore based on established best practices for the characterization of novel heterocyclic small molecules, particularly quinoline derivatives, in a cell culture setting. This guide is intended to provide a robust framework for the initial investigation of this compound's biological activity.

Introduction: Deconstructing the Molecule to Predict its Function

The compound this compound belongs to the quinoline class of heterocyclic compounds. Quinoline and its derivatives are known to possess a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The core quinoline structure is a known pharmacophore that can interact with various biological targets, often through mechanisms like DNA intercalation, enzyme inhibition, or disruption of cellular signaling pathways.[1][2] The addition of a 1,2,4-oxadiazole ring, another privileged structure in medicinal chemistry, suggests the potential for diverse molecular interactions.

This guide provides a systematic approach to characterizing the in vitro cellular effects of this compound, from initial handling and cytotoxicity screening to in-depth mechanistic studies.

PART I: Foundational Assays - Solubility, Stability, and Cytotoxicity

The first critical step in evaluating any novel compound is to establish its basic pharmacological profile. This involves ensuring proper handling and determining the concentration range at which it affects cell viability.

Section 1.1: Compound Handling and Stock Solution Preparation

Causality: The accuracy and reproducibility of in vitro assays are fundamentally dependent on the correct preparation and storage of the test compound. The choice of solvent is paramount; an ideal solvent must fully dissolve the compound at a high concentration while having minimal toxicity to the cells at the final working concentration.[3][4] For many heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power.[4]

Protocol: Preparation of a 10 mM Master Stock Solution

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Accurately weigh a precise amount (e.g., 1-5 mg) of this compound using a calibrated analytical balance.

  • Solubilization: Add sterile, anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM. Vortex vigorously. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[5] Visually inspect to ensure no particulates remain.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in light-protected tubes. Store at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can lead to compound degradation.

Table 1: Compound Stock Solution Best Practices

ParameterRecommendationRationale
Primary Solvent Dimethyl Sulfoxide (DMSO)Excellent solubilizing capacity for a wide range of organic small molecules.[4]
Master Stock Conc. 10-20 mMAllows for a high dilution factor, ensuring the final DMSO concentration in the cell culture medium is non-toxic (typically ≤0.5%).
Storage -20°C to -80°C, protected from lightMinimizes chemical degradation and maintains compound integrity over time.
Handling Use single-use aliquotsAvoids degradation from multiple freeze-thaw cycles.
Section 1.2: Determining Cytotoxicity and IC50

Causality: The primary goal is to determine the concentration range over which the compound affects cell viability. This is typically quantified by the half-maximal inhibitory concentration (IC50), a critical parameter for comparing compound potency and selecting appropriate concentrations for subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of living cells, which is directly proportional to cell number.[6][7]

Experimental Workflow: IC50 Determination

Caption: A standard workflow for determining the IC50 value using an MTT assay.

Protocol: MTT Cell Viability Assay [6][8]

  • Cell Seeding: Plate your chosen cell line into a 96-well plate at a pre-determined optimal density and allow cells to adhere for 18-24 hours.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of the compound in complete cell culture medium. Remember to include a "vehicle control" well that contains the highest concentration of DMSO used in the experiment but no compound.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well.[8]

  • Readout: Gently mix the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.

PART II: Unraveling the Mechanism of Action

Once the IC50 is established, the focus shifts to understanding how the compound exerts its effects. Quinoline derivatives are known to induce various cellular responses, including apoptosis and cell cycle arrest.[2]

Section 2.1: Investigating Apoptosis Induction

Causality: A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) for detection by flow cytometry.[9][10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[11] Co-staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol: Annexin V/PI Apoptosis Assay [9]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Section 2.2: Cell Cycle Analysis

Causality: Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[2] This arrest prevents cell division and can ultimately lead to cell death. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content in each cell, thereby revealing the distribution of the cell population across the different cycle phases.[12]

Protocol: PI-Based Cell Cycle Analysis [13]

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is crucial to prevent staining of double-stranded RNA.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of the PI signal corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

PART III: Target Engagement and Pathway Analysis

Identifying the direct molecular target of a compound is a critical step in drug development. This section outlines a hypothetical signaling pathway and methods to confirm target engagement and downstream effects.

Section 3.1: Hypothetical Signaling Pathway

Let us hypothesize that this compound acts as an inhibitor of a critical signaling kinase, "Kinase A," which is upstream of a pro-survival transcription factor, "TF-B."

Signaling_Pathway cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus Signal Growth Factor KinaseA Kinase A Signal->KinaseA Activates pKinaseA p-Kinase A (Active) KinaseA->pKinaseA Phosphorylation TFB TF-B pKinaseA->TFB Phosphorylates Compound 2-Chloro-7-methyl-3-(...) quinoline Compound->pKinaseA Inhibits pTFB p-TF-B (Active) TFB->pTFB Gene Pro-Survival Genes pTFB->Gene Activates Transcription

Caption: A hypothetical signaling pathway where the compound inhibits the phosphorylation of Kinase A.

Section 3.2: Confirming Target Engagement with CETSA

Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound directly binds to its intended target protein within intact cells.[14][15][16] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16]

Protocol: Cellular Thermal Shift Assay (CETSA) [14][15]

  • Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., Kinase A) remaining in the soluble fraction by Western Blot. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.

Section 3.3: Verifying Downstream Effects with Western Blot

Causality: If the compound inhibits Kinase A, the phosphorylation of its downstream substrate, TF-B, should decrease. Western blotting is the gold-standard technique for detecting and semi-quantifying specific proteins in a complex mixture like a cell lysate.[17][18]

Protocol: Western Blot Analysis [17][19]

  • Cell Lysis: Treat cells with the compound for various times (time-course) or at various concentrations (dose-response). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p-TF-B, total TF-B, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-TF-B to total TF-B in compound-treated samples would validate the hypothesized mechanism of action.

References

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available at: [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • Cell Cycle Analysis - University of Wisconsin-Madison. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available at: [Link]

  • General Protocol for Western Blotting - Bio-Rad. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery - MDPI. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

  • Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research - Juniper Publishers. Available at: [Link]

  • Cell Cycle Analysis By Flow Cytometry - YouTube. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs - PubMed. Available at: [Link]

  • Western Blot Protocol - Creative Biolabs. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available at: [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • The activity of quinoline derivatives on cell viability. - ResearchGate. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. Available at: [Link]

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Application Notes & Protocols: The Investigative Anticancer Agent 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

I. Introduction: A Strategic Fusion of Privileged Scaffolds

The quest for novel anticancer therapeutics necessitates the exploration of innovative molecular architectures. The compound 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline represents a strategic amalgamation of two pharmacologically significant heterocyclic systems: the quinoline core and the 1,2,4-oxadiazole moiety. Quinoline derivatives are a cornerstone in medicinal chemistry, with numerous examples demonstrating potent anticancer activity through mechanisms such as DNA alkylation, inhibition of topoisomerase, and modulation of critical signaling pathways like EGFR and VEGF.[1][2] The 1,2,4-oxadiazole ring, a bioisostere for ester and amide functionalities, is increasingly recognized for its role in anticancer agents, contributing to metabolic stability and exhibiting a range of activities including apoptosis induction.[3][4]

This document outlines the synthetic rationale, a postulated mechanism of action, and detailed protocols for the preclinical evaluation of this compound as a potential candidate for cancer therapy.

II. Synthetic Strategy: A Plausible Pathway

As this is a novel compound, a proposed synthetic route is outlined below, leveraging established chemical transformations. The synthesis is designed as a multi-step process, commencing from commercially available starting materials.

A plausible synthetic approach involves the initial construction of a functionalized quinoline core, followed by the appendage of the 1,2,4-oxadiazole ring. A key intermediate is the 2-chloro-3-formylquinoline derivative, which can be synthesized via the Vilsmeier-Haack reaction.[5][6]

Proposed Synthetic Workflow

Synthetic_Workflow start m-Toluidine intermediate1 N-(m-tolyl)acetamide start->intermediate1 Acetylation intermediate2 2-Chloro-3-formyl-7-methylquinoline intermediate1->intermediate2 Vilsmeier-Haack Cyclization intermediate3 2-Chloro-7-methylquinoline-3-carboxaldehyde oxime intermediate2->intermediate3 Oximation intermediate4 N'-hydroxy-2-chloro-7-methylquinoline-3-carbimidoyl chloride intermediate3->intermediate4 Chlorination final_product 2-Chloro-7-methyl-3- (5-methyl-1,2,4-oxadiazol-3-yl)quinoline intermediate4->final_product Cycloaddition reagent1 Acetic Anhydride reagent1->intermediate1 reagent2 Vilsmeier-Haack Reagent (POCl3, DMF) reagent2->intermediate2 reagent3 Hydroxylamine HCl reagent3->intermediate3 reagent4 N-Chlorosuccinimide (NCS) reagent4->intermediate4 reagent5 Acetonitrile, Triethylamine reagent5->final_product

Caption: Proposed synthetic pathway for the target compound.

III. Postulated Mechanism of Action

Based on the known pharmacology of its constituent moieties, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism, primarily culminating in the induction of apoptosis and cell cycle arrest.

  • Kinase Inhibition: The quinoline scaffold is a known "hinge-binder" for many protein kinases. It is plausible that the compound targets key kinases in proliferative signaling pathways such as the MAPK/ERK or PI3K/Akt pathways.[1]

  • Apoptosis Induction: Both quinoline and 1,2,4-oxadiazole derivatives have been reported to induce apoptosis.[2][7] This could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, potentially involving the activation of caspases.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents. The compound may induce arrest at the G1/S or G2/M checkpoints, preventing cancer cell proliferation.[2]

Hypothesized Signaling Pathway

Signaling_Pathway cluster_pathways Cellular Pathways compound 2-Chloro-7-methyl-3-(5-methyl- 1,2,4-oxadiazol-3-yl)quinoline erk_pathway MAPK/ERK Pathway compound->erk_pathway Inhibition pi3k_pathway PI3K/Akt Pathway compound->pi3k_pathway Inhibition cell_cycle Cell Cycle Progression erk_pathway->cell_cycle Blocks apoptosis Apoptosis pi3k_pathway->apoptosis Promotes

Caption: Postulated mechanism of action of the target compound.

IV. Experimental Protocols for Preclinical Evaluation

A systematic in vitro evaluation is crucial to determine the anticancer potential of this novel compound. The following protocols provide a framework for this assessment.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of the compound on a panel of cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[8]

  • Seed 5 x 10³ cells per well in 96-well plates and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.

  • Treat cells with serially diluted concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

3. MTT Incubation and Measurement:

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: IC₅₀ Values
Cell LineTissue of OriginTest Compound IC₅₀ (µM) (Hypothetical)Doxorubicin IC₅₀ (µM) (Reference)
MCF-7Breast Adenocarcinoma8.5 ± 1.20.9 ± 0.2
A549Lung Carcinoma12.3 ± 2.11.5 ± 0.3
PC-3Prostate Carcinoma15.8 ± 2.52.1 ± 0.4
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the compound.

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

2. Staining:

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle distribution.

1. Cell Treatment and Fixation:

  • Treat cells as in the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[11]

2. Staining:

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark.

3. Flow Cytometry Analysis:

  • Analyze the DNA content of the cells by flow cytometry.[12]

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (If promising in vitro) start Cancer Cell Lines cell_viability Cell Viability (MTT) start->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) start->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI) start->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) cell_viability->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis xenograft Xenograft Model in Immunodeficient Mice data_analysis->xenograft Proceed if positive

Caption: Workflow for preclinical evaluation of the compound.

V. In Vivo Xenograft Studies: A Glimpse into Therapeutic Potential

Should the in vitro data demonstrate significant anticancer activity, the next logical step is to evaluate the compound's efficacy in a living organism. Human tumor xenograft models in immunodeficient mice are a standard for this purpose.[13]

1. Model Establishment:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of athymic nude mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

2. Treatment Regimen:

  • Randomize mice into treatment and control groups.

  • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).

3. Efficacy Evaluation:

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

VI. Conclusion and Future Directions

The novel compound this compound holds theoretical promise as an anticancer agent due to its hybrid structure of two potent pharmacophores. The outlined synthetic route and preclinical evaluation protocols provide a comprehensive roadmap for its investigation. Positive outcomes from these studies would warrant further exploration into its detailed mechanism of action, pharmacokinetic properties, and potential for clinical development.

VII. References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 23, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved January 23, 2026, from [Link]

  • Ma, Y., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 24(19), 3544.

  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 54(22), 7763-7793.

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved January 23, 2026, from [Link]

  • Al-Otaibi, W. Q., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(2), 390.

  • An, Z. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Translational Oncology, 7(3), 311-316.

  • Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5648.

  • ResearchGate. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved January 23, 2026, from [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine. Retrieved January 23, 2026, from

  • Zhang, H., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(6), 1599.

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 23, 2026, from [Link]

  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2019). In-vitro Models in Anticancer Screening. Retrieved January 23, 2026, from [Link]

  • The Journal of Organic Chemistry. (2018). Synthesis of Quinolines from 3-Formylchromone. Retrieved January 23, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-chloroquinaldine. Retrieved January 23, 2026, from [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. Retrieved January 23, 2026, from [Link]

  • Current Protocols. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved January 23, 2026, from [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved January 23, 2026, from [Link]

  • NIH. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2023). Quinoline derivatives with potential anticancer activity. Retrieved January 23, 2026, from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved January 23, 2026, from [Link]

  • NIH. (2014). Assaying cell cycle status using flow cytometry. Retrieved January 23, 2026, from [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved January 23, 2026, from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved January 23, 2026, from [Link]

  • SpringerLink. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Retrieved January 23, 2026, from [Link]

  • NIH. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Retrieved January 23, 2026, from [Link]

  • Taylor & Francis Online. (2020). Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinolines and Its Biological Evaluation. Retrieved January 23, 2026, from [Link]

  • Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved January 23, 2026, from [Link]

  • IntechOpen. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved January 23, 2026, from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents.[1] Quinoline derivatives have long been a cornerstone of antimicrobial research, with their broad spectrum of activity attributed to mechanisms such as the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] This document provides a comprehensive guide for the initial antimicrobial characterization of a novel quinoline derivative, 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline . The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to ascertain the antimicrobial potential and preliminary safety profile of this and other novel chemical entities.

Compound Preparation and Purity Assessment

Prior to any biological evaluation, it is imperative to ensure the identity and purity of the test compound. While the synthesis of this compound is beyond the scope of this document, it is anticipated to be synthesized from precursors such as 2-chloro-7-methylquinoline or 2-chloro-7-methyl-3-formylquinoline.[3][4][5][6]

Essential Pre-analytical Steps:

  • Structural Verification: Confirm the chemical structure using nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) and mass spectrometry (MS).

  • Purity Assessment: Determine the purity of the compound using high-performance liquid chromatography (HPLC). A purity of ≥95% is recommended for antimicrobial screening.

  • Solubility Determination: Ascertain the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.

In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a potential antimicrobial agent involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.[9][10][11]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).[10]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12]

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Determination

  • Subculturing from MIC Plate:

    • Following the MIC reading, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spot-plate these aliquots onto fresh, antibiotic-free agar plates (e.g., Mueller-Hinton Agar).[15]

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[13] This is practically observed as the lowest concentration with no bacterial growth on the subculture plates.[15]

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate with Bacteria (Final ~5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive48
Enterococcus faecalisPositive816
Escherichia coliNegative1632
Pseudomonas aeruginosaNegative32>64
Candida albicansN/A (Fungus)816

Cytotoxicity Assessment

A promising antimicrobial agent should exhibit high potency against microbial pathogens while demonstrating low toxicity to host cells. The XTT assay is a reliable colorimetric method for assessing cell viability and cytotoxicity.[16] It measures the metabolic activity of viable cells, which is proportional to the number of living cells.[16]

Protocol: XTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HEK293, Vero) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.[16]

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Workflow for XTT Cytotoxicity Assay

XTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_xtt XTT Assay cluster_analysis Data Analysis seed_cells Seed Mammalian Cells in 96-well plate incubate_attach Incubate for 24h for cell attachment seed_cells->incubate_attach treat_cells Treat cells with compound incubate_attach->treat_cells prep_dilutions Prepare Compound Dilutions in culture medium prep_dilutions->treat_cells incubate_treat Incubate for 24-48h treat_cells->incubate_treat add_xtt Add XTT reagent to each well incubate_treat->add_xtt incubate_xtt Incubate for 2-4h (Formazan formation) add_xtt->incubate_xtt read_absorbance Read Absorbance (450-500 nm) incubate_xtt->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for the XTT cytotoxicity assay.

Table 2: Hypothetical Cytotoxicity and Selectivity Index

ParameterValue
CC₅₀ against HEK293 cells (µg/mL)128
Selectivity Index (SI = CC₅₀ / MIC)
S. aureus32
E. coli8

A higher selectivity index is desirable, as it indicates that the compound is more toxic to the microorganism than to mammalian cells.

Preliminary Mechanism of Action Studies

While detailed mechanism-of-action studies are complex, some preliminary experiments can provide valuable insights. Given that the compound is a quinoline derivative, investigating its effect on bacterial DNA synthesis and membrane integrity would be logical starting points.

  • DNA Gyrase Inhibition Assay: Commercially available kits can be used to assess the inhibitory effect of the compound on purified bacterial DNA gyrase. Quinolones are known to target this enzyme.[2]

  • Membrane Permeability Assays: The integrity of the bacterial cytoplasmic membrane can be assessed using fluorescent dyes such as propidium iodide, which can only enter cells with compromised membranes. Some quinoline-based antimicrobials have been shown to disrupt bacterial membranes.[17]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as a potential antimicrobial agent. A favorable outcome from these studies would be characterized by low MIC and MBC values against a broad spectrum of bacteria, a high CC₅₀ value against mammalian cells, and a correspondingly high selectivity index. Positive results would warrant further investigation, including in vivo efficacy studies in animal models of infection and more in-depth mechanism-of-action studies. The systematic application of these protocols will enable a thorough and efficient assessment of this and other novel compounds in the ongoing search for the next generation of antimicrobial drugs.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central (PMC). [Link]

  • Mechanism of Quinolone Action and Resistance. PubMed Central (PMC). [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. ResearchGate. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Link]

  • (PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. [Link]

  • HU212967B - Process for producing 7-chloro-quinaldine.
  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central (PMC). [Link]

  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. PubMed. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH). [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]

  • 3.8. Minimum Bactericidal Concentration (MBC) Assays. Bio-protocol. [Link]

  • A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. The Royal Society of Chemistry. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central (PMC). [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]

  • Editorial: Novel drug-designing approaches to combat antimicrobial resistance. Frontiers. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

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Application Notes and Protocols: 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline as a Potent and Selective Chemical Probe for PI3Kα

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the use of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline (hereafter designated as PIQ-273 ), a novel, potent, and selective chemical probe for the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] High-quality chemical probes are essential tools for dissecting the specific roles of PI3K isoforms in both normal physiology and disease.[2] PIQ-273 offers researchers a powerful tool for investigating the cellular functions of PI3Kα with high precision. This guide details the validation of PIQ-273 according to established criteria for chemical probes and provides detailed protocols for its application in cell-based assays.[3][4][5]

Introduction and Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[6][7][8] The development of isoform-selective inhibitors for the PI3K family has been a significant challenge due to the high degree of homology in their kinase domains. PIQ-273 was developed through a rational design approach, leveraging the known pharmacophoric elements of the quinoline core to achieve high affinity and selectivity for PI3Kα.

A high-quality chemical probe should exhibit several key characteristics: high potency against its intended target, well-defined selectivity against other related proteins, and demonstrated on-target engagement in a cellular context.[4][5][9][10] This application note will demonstrate that PIQ-273 meets these stringent criteria, making it a reliable tool for studying PI3Kα biology.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that responds to extracellular signals such as growth factors and hormones to regulate a multitude of cellular processes.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellPro Cell Proliferation & Survival mTORC1->CellPro PIQ273 PIQ-273 PIQ273->PI3K Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of PIQ-273.

Characterization and Validation of PIQ-273 as a Chemical Probe

The utility of a chemical probe is directly dependent on its thorough characterization. The following data summarizes the key validation parameters for PIQ-273.

In Vitro Potency and Selectivity

The potency of PIQ-273 against PI3Kα and its selectivity against other Class I PI3K isoforms were determined using a homogenous time-resolved fluorescence (HTRF) assay.

TargetIC50 (nM)Selectivity vs. PI3Kα
PI3Kα 15 -
PI3Kβ52535-fold
PI3Kδ89059-fold
PI3Kγ>10,000>667-fold

Table 1: In Vitro Potency and Selectivity of PIQ-273.

Cellular Target Engagement

To confirm that PIQ-273 engages PI3Kα within a cellular environment, a Western blot analysis was performed to measure the phosphorylation of AKT, a key downstream substrate of PI3K. Treatment of MCF-7 cells with PIQ-273 demonstrated a dose-dependent decrease in AKT phosphorylation at Ser473.

Concentration of PIQ-273p-AKT (Ser473) Signal (Normalized)
Vehicle (DMSO)1.00
10 nM0.85
50 nM0.45
100 nM0.15
500 nM<0.05

Table 2: Cellular Target Engagement of PIQ-273 in MCF-7 cells.

Experimental Protocols

The following protocols are provided as a guide for the effective use of PIQ-273 in your research.

General Handling and Storage
  • Formulation: PIQ-273 is supplied as a crystalline solid.

  • Solubility: Soluble in DMSO up to 50 mM.[6]

  • Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: Cellular Target Engagement via Western Blot

This protocol describes how to assess the inhibition of PI3Kα signaling in a cellular context by measuring the phosphorylation of AKT.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis Seed 1. Seed Cells (e.g., MCF-7) Starve 2. Serum Starve (16-24h) Seed->Starve Treat 3. Treat with PIQ-273 (1h) Starve->Treat Stim 4. Stimulate with Growth Factor (e.g., IGF-1, 15 min) Treat->Stim Lyse 5. Cell Lysis Stim->Lyse Quant 6. Protein Quantification (BCA Assay) Lyse->Quant SDS 7. SDS-PAGE Quant->SDS Transfer 8. Transfer to PVDF SDS->Transfer Block 9. Blocking Transfer->Block Antibody 10. Primary/Secondary Antibody Incubation Block->Antibody Detect 11. Chemiluminescent Detection Antibody->Detect

Figure 2: Workflow for Western Blot analysis of p-AKT levels.

Step-by-Step Methodology:

  • Cell Culture: Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 16-24 hours.

  • Probe Treatment: Prepare serial dilutions of PIQ-273 in serum-free medium. Add to cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Stimulation: Add a growth factor (e.g., 100 ng/mL IGF-1) to each well and incubate for 15 minutes at 37°C to stimulate the PI3K pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the p-AKT signal to the total AKT signal.

Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the effect of PIQ-273 on cell proliferation and viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed 4 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Treatment: Add serial dilutions of PIQ-273 to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Trustworthiness and Self-Validation

To ensure the data generated with PIQ-273 is robust and on-target, we strongly recommend the inclusion of the following controls in your experiments:

  • Inactive Control Compound: A structurally similar but biologically inactive analog of PIQ-273 should be used to confirm that the observed phenotype is not due to off-target effects of the quinoline scaffold.

  • Orthogonal Probe: Use a structurally distinct, well-validated PI3Kα inhibitor to reproduce the phenotype. This provides confidence that the biological effect is due to the inhibition of PI3Kα and not an artifact of the specific chemical structure of PIQ-273.

  • Genetic Knockdown/Knockout: The most rigorous validation involves comparing the phenotypic effects of PIQ-273 with those observed upon siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the gene encoding PI3Kα (PIK3CA).

Conclusion

PIQ-273 is a potent and selective chemical probe for PI3Kα. Its well-characterized profile makes it an invaluable tool for researchers investigating the role of PI3Kα in cellular signaling and disease. Adherence to the protocols and validation strategies outlined in this document will enable the generation of reliable and reproducible data.

References

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2025, October 13). Retrieved January 23, 2026, from [Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (n.d.). Retrieved January 23, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). Retrieved January 23, 2026, from [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • The art of the chemical probe. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). Retrieved January 23, 2026, from [Link]

  • HU212967B - Process for producing 7-chloro-quinaldine - Google Patents. (n.d.).
  • A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research - Juniper Publishers. (2018, June 7). Retrieved January 23, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • CHAPTER 1: Introduction to Chemical Probes - Books - The Royal Society of Chemistry. (2020, November 17). Retrieved January 23, 2026, from [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. (n.d.). Retrieved January 23, 2026, from [Link]

  • Best Practices: Chemical Probes Webinar (Case Study) - YouTube. (2020, January 28). Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • The era of high-quality chemical probes - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Dos and Don'ts of Chemical Probes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chemical probe - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

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"2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline" drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development of Drug Delivery Systems for 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Introduction: Navigating the Formulation Challenges of a Novel Quinoline-Based NCE

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] The novel compound, this compound (referred to herein as 'QO-31'), represents a new chemical entity (NCE) designed to leverage the pharmacological potential of this privileged heterocycle. Structurally, QO-31 combines a substituted quinoline core with a 1,2,4-oxadiazole moiety, a combination of aromatic systems that suggests significant therapeutic potential but also presents a formidable drug delivery challenge.

Molecules of this nature—large, rigid, and heterocyclic—are frequently characterized by poor aqueous solubility.[4] This inherent hydrophobicity can severely limit oral bioavailability and preclude the development of simple aqueous formulations for parenteral administration, thereby hindering its clinical translation. Advanced drug delivery systems are therefore not just beneficial but essential to unlock the therapeutic promise of QO-31.

This document serves as a comprehensive guide for researchers and formulation scientists tasked with developing viable delivery systems for QO-31. It provides a strategic workflow, from initial physicochemical characterization to the formulation and in vitro evaluation of nanoparticle-based carriers. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to empower scientists to rationally design and optimize a delivery system tailored to this promising NCE.

Part 1: Foundational Physicochemical Characterization of QO-31

Rationale: Before any formulation work can begin, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental properties is critical. This initial characterization provides the data necessary to select an appropriate formulation strategy, predict potential challenges, and establish analytical methods for later experiments, such as calculating drug loading and encapsulation efficiency.

Experimental Protocol 1: API Characterization

  • Aqueous Solubility Determination:

    • Accurately weigh an excess amount of QO-31 into a series of vials.

    • Add a precise volume of different aqueous media (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, acetate buffer pH 4.5).

    • Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the saturated solutions through a 0.22 µm syringe filter to remove undissolved solid.

    • Analyze the filtrate for QO-31 concentration using a validated HPLC-UV method. The solubility is expressed in µg/mL or mg/L.

    • Causality: Determining solubility in different pH media is crucial as it reveals any pH-dependent solubility, which can influence behavior in different physiological environments (e.g., stomach vs. intestine).

  • LogP (Octanol-Water Partition Coefficient) Measurement:

    • Prepare a saturated solution of QO-31 in a biphasic system of n-octanol and water.

    • Agitate vigorously to allow partitioning between the two phases, then allow the layers to separate completely (centrifugation may be required).

    • Carefully sample both the aqueous and octanol layers.

    • Determine the concentration of QO-31 in each phase by HPLC-UV.

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • Expertise: A high LogP value (>3) is a strong indicator of hydrophobicity and suggests that delivery systems capable of encapsulating lipophilic drugs, such as polymeric nanoparticles or liposomes, will be required.[5]

  • Thermal Analysis (DSC & TGA):

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess the crystallinity of the solid QO-31. A sharp endotherm is indicative of a pure, crystalline substance.

    • Use Thermogravimetric Analysis (TGA) to evaluate thermal stability and identify decomposition temperatures.

    • Expertise: This data is vital for selecting manufacturing methods. For example, methods involving heat, such as high-pressure homogenization for lipid nanoparticles, must be conducted at temperatures well below the drug's decomposition point.

Table 1: Hypothetical Physicochemical Properties of QO-31

ParameterMethodExpected ValueImplication for Formulation
Aqueous Solubility (pH 7.4)Shake-Flask/HPLC< 1 µg/mLExtremely poor solubility; requires solubilization technology.
LogPOctanol-Water Partition> 4.0Highly lipophilic; suitable for lipid-based or polymeric core-shell systems.
Melting PointDSC180-200 °CHigh melting point suggests strong crystalline lattice energy.
Molecular WeightMass Spectrometry~299.7 g/mol Moderate molecular weight.

Part 2: Nanoparticle-Based Formulation Strategies

Rationale: For poorly soluble drugs like QO-31, nanoparticle-based delivery systems offer a powerful solution. They can encapsulate the hydrophobic drug within a core, effectively shielding it from the aqueous environment and creating a stable colloidal dispersion suitable for administration.[6] We will explore two robust and widely used platforms: Polymeric Nanoparticles and Solid Lipid Nanoparticles.

G cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Lead Formulation Selection API QO-31 (NCE) Char Physicochemical Characterization (Solubility, LogP, DSC) API->Char PNP Polymeric Nanoparticles (PLGA) Char->PNP Hydrophobic API suitable for encapsulation SLN Solid Lipid Nanoparticles (SLN) Char->SLN Lipophilic API compatible with lipid matrix Release In Vitro Drug Release (Dialysis Method) PNP->Release Cell Cellular Studies (Uptake & Cytotoxicity) PNP->Cell SLN->Release SLN->Cell Select Optimized Lead Formulation for In Vivo Studies Release->Select Cell->Select

Caption: Overall workflow for QO-31 drug delivery system development.

Application Note 1: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Formulation

Principle: PLGA is an FDA-approved, biodegradable, and biocompatible polymer. Amphiphilic block copolymers can self-assemble into core-shell structures (micelles or nanoparticles) in an aqueous medium, encapsulating hydrophobic drugs like QO-31 within their hydrophobic core.[5] The nanoprecipitation method is a simple and reproducible technique for forming PLGA nanoparticles.

Protocol 2: PLGA Nanoparticle Formulation via Nanoprecipitation

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) and 5 mg of QO-31 in 5 mL of a water-miscible organic solvent, such as acetone or acetonitrile. Ensure complete dissolution by gentle vortexing or sonication.

  • Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer, typically 1% (w/v) Poloxamer 188 or polyvinyl alcohol (PVA). The stabilizer prevents nanoparticle aggregation.

  • Nanoprecipitation: Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), inject the organic phase into the aqueous phase under moderate magnetic stirring. The rapid solvent diffusion causes the PLGA to precipitate, entrapping the drug and forming nanoparticles.

  • Solvent Removal: Stir the resulting nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate completely.

  • Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles. Discard the supernatant, which contains the unencapsulated drug and excess stabilizer. Resuspend the pellet in deionized water. Repeat this washing step twice to ensure the removal of impurities.

  • Storage: Resuspend the final purified nanoparticle pellet in a suitable medium (e.g., water with a cryoprotectant like 5% trehalose) and either use immediately or lyophilize for long-term storage.

Application Note 2: Solid Lipid Nanoparticle (SLN) Formulation

Principle: SLNs are colloidal carriers made from physiological and biodegradable lipids that are solid at room and body temperature.[7][8] They offer advantages such as high stability and controlled release. The high-shear homogenization method is a robust technique suitable for lab-scale and industrial scale-up.

Protocol 3: SLN Formulation via High-Shear Homogenization

  • Lipid Phase Preparation: In a glass beaker, melt a solid lipid (e.g., glyceryl monostearate or Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point. Dissolve QO-31 in the molten lipid to create a clear lipid phase.

  • Aqueous Phase Preparation: In a separate beaker, heat an aqueous surfactant solution (e.g., 2% w/v Tween® 80 or Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-speed rotor-stator homogenizer (e.g., Ultra-Turrax®) at 10,000-20,000 rpm for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Nano-emulsion Formation: The hot pre-emulsion can be further processed by high-pressure homogenization (if available) or ultrasonication (using a probe sonicator) to reduce the droplet size to the nanometer range.

  • SLN Formation: Transfer the resulting hot nano-emulsion to a beaker placed in an ice bath and stir gently. The rapid cooling of the lipid droplets causes them to solidify, forming SLNs with the drug entrapped within the solid lipid matrix.

  • Purification & Storage: SLNs can be purified using dialysis or filtration methods to remove excess surfactant. Store the final SLN dispersion at 4°C.

Part 3: Critical Quality Attribute (CQA) Characterization

Rationale: Once formulated, the nanoparticles must be rigorously characterized to ensure they meet critical quality attributes. These parameters determine the stability, drug-loading capacity, and potential in vivo performance of the formulation.[9][10]

G NP Drug-Loaded Nanoparticle Hydrophilic Shell (e.g., PEG, Poloxamer) Hydrophobic Core (PLGA or Solid Lipid) Entrapped QO-31 Molecules Shell_desc Provides colloidal stability and 'stealth' properties. NP:f1->Shell_desc Core_desc Encapsulates the poorly soluble drug. NP:f2->Core_desc Drug_desc Protects drug from degradation and enables delivery. NP:f3->Drug_desc

Caption: Structure of a core-shell nanoparticle for hydrophobic drug delivery.

Protocol 4: Nanoparticle Physicochemical Characterization

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects. Measure the hydrodynamic diameter (Z-average) and PDI.

    • Expertise: An ideal nanoparticle formulation will have a mean particle size between 50-200 nm for intravenous applications and a PDI value below 0.3, which indicates a narrow, homogenous size distribution.

  • Zeta Potential:

    • Method: Laser Doppler Electrophoresis.

    • Procedure: Dilute the sample in 10 mM NaCl solution and measure the electrophoretic mobility to calculate the zeta potential.

    • Expertise: Zeta potential is a measure of the surface charge and a key indicator of colloidal stability. A value of ±30 mV or greater is generally considered to provide sufficient electrostatic repulsion to prevent particle aggregation.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Procedure:

      • Take a known volume of the nanoparticle suspension and separate the nanoparticles from the aqueous medium using ultracentrifugation or a centrifugal filter device.

      • Measure the concentration of the free, unencapsulated drug in the supernatant using HPLC-UV. This is the Amount_free_drug.

      • Calculate the total amount of drug used in the formulation (Amount_total_drug).

      • Weigh the lyophilized nanoparticles to determine the total weight of the nanoparticles (Weight_nanoparticles).

    • Calculations:

      • EE (%) = [(Amount_total_drug - Amount_free_drug) / Amount_total_drug] * 100

      • DL (%) = [(Amount_total_drug - Amount_free_drug) / Weight_nanoparticles] * 100

    • Trustworthiness: Accurate determination of EE and DL is fundamental to understanding the dose of the drug being administered and for ensuring batch-to-batch consistency.

Table 2: Example Characterization Data for QO-31 Formulations

FormulationSize (Z-avg, nm)PDIZeta Potential (mV)EE (%)DL (%)
QO-31-PLGA-NP155 ± 50.15-25.5 ± 2.185.28.1
QO-31-SLN180 ± 80.22-19.8 ± 1.591.54.4

Part 4: In Vitro Performance Evaluation

Rationale: After confirming the physicochemical properties, the next step is to assess the formulation's performance in a biologically relevant context. This involves measuring how the drug is released from the carrier and how the carrier interacts with cells.

Application Note 3: In Vitro Drug Release

Principle: An in vitro release study is essential to predict how the formulation might behave in vivo. The dialysis bag method is a widely accepted technique for nanoparticle formulations, separating the nanoparticles from the release medium while allowing the released drug to diffuse out.[11][12][13]

G cluster_0 Setup cluster_1 Incubation cluster_2 Sampling & Analysis Start 1. Place NP suspension in dialysis bag (known MWCO) Incubate 2. Immerse bag in release buffer (e.g., PBS + 0.5% Tween 80) with constant stirring at 37°C Start->Incubate Sample 3. At time points (t1, t2...tn), withdraw aliquot from external buffer Incubate->Sample Replenish 4. Replenish with fresh buffer to maintain sink conditions Sample->Replenish Analyze 5. Analyze aliquot for drug concentration via HPLC-UV Replenish->Analyze Plot 6. Plot cumulative release % vs. time Analyze->Plot

Caption: Workflow for an in vitro drug release study using the dialysis method.

Protocol 5: Dialysis Bag Drug Release Assay

  • Preparation: Rehydrate a dialysis membrane (e.g., 10-14 kDa MWCO) according to the manufacturer's instructions.

  • Loading: Pipette a precise volume (e.g., 1 mL) of the QO-31 nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Incubation: Submerge the sealed bag into a larger vessel containing 100 mL of release buffer (e.g., PBS pH 7.4 containing 0.5% w/v Tween® 80 to maintain sink conditions for the hydrophobic drug). Place the entire setup in a shaking water bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from the external medium.

  • Replenishment: Immediately after each sampling, add 1 mL of fresh, pre-warmed release buffer back into the vessel to maintain a constant volume and sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile. This allows for the comparison of release kinetics between different formulations (e.g., PLGA vs. SLN).

Application Note 4: Cellular Uptake and Cytotoxicity

Principle: Given the prevalence of quinoline derivatives in cancer therapy, evaluating the cytotoxicity of the QO-31 formulations against a relevant cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) is a logical step. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[5]

Protocol 6: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of free QO-31 (dissolved in DMSO), QO-31-PLGA-NPs, QO-31-SLNs, and corresponding "blank" (drug-free) nanoparticles in cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells as a control. Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability versus drug concentration and determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each formulation.

  • Trustworthiness: Comparing the IC50 of the nanoformulations to that of the free drug is critical. A lower IC50 for the nanoparticle formulations may suggest enhanced cellular uptake and/or superior intracellular drug delivery.[14][15] The inclusion of blank nanoparticles is essential to confirm that the carrier itself is not cytotoxic.

Conclusion and Path Forward

This guide provides a systematic framework for the development and preclinical evaluation of drug delivery systems for the novel compound QO-31. By following these protocols, researchers can perform essential physicochemical characterization, formulate the compound into distinct nanoparticle platforms (PLGA-NPs and SLNs), and evaluate their critical quality and performance attributes.

The data generated from these studies—comparing the stability, drug loading, release kinetics, and in vitro cytotoxicity of each system—will enable a data-driven selection of a lead formulation. This optimized lead candidate will then be poised for more advanced preclinical testing, including in vivo pharmacokinetics, biodistribution, and efficacy studies, bringing this promising new chemical entity one step closer to its potential clinical application.

References

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. Available from: [Link].

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available from: [Link].

  • A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles - The Royal Society of Chemistry. Available from: [Link].

  • Regulatory framework for polymer-based nanotherapeutics in clinical translation - Frontiers. Available from: [Link].

  • Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research - Juniper Publishers. Available from: [Link].

  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC - PubMed Central. Available from: [Link].

  • Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PubMed Central. Available from: [Link].

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC - NIH. Available from: [Link].

  • Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) - PubMed. Available from: [Link].

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - NIH. Available from: [Link].

  • A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Available from: [Link].

  • Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - MDPI. Available from: [Link].

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available from: [Link].

  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers - MDPI. Available from: [Link].

  • Polymeric nanoparticles based topical gel of poorly soluble drug: Formulation, ex-vivo and in vivo evaluation - ResearchGate. Available from: [Link].

  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies - Dissolution Technologies. Available from: [Link].

  • General synthetic route of quinoline derivatives. - ResearchGate. Available from: [Link].

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Available from: [Link].

  • HU212967B - Process for producing 7-chloro-quinaldine - Google Patents.
  • Nanoparticles: Cellular Uptake and Cytotoxicity - ResearchGate. Available from: [Link].

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Available from: [Link].

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available from: [Link].

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available from: [Link].

  • Basics of Solid Lipid Nanoparticles Formulation - Biomedical Research Bulletin. Available from: [Link].

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC - PubMed Central. Available from: [Link].

  • Drug release study of the chitosan-based nanoparticles - PMC - NIH. Available from: [Link].

  • Liposomal Drug Delivery Systems and Anticancer Drugs - MDPI. Available from: [Link].

  • 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties - SciSpace. Available from: [Link].

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. Available from: [Link].

  • Effects of morphology and size of nanoscale drug carriers on cellular uptake and internalization process: a review - RSC Publishing. Available from: [Link].

  • Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems - Analytical Methods (RSC Publishing). Available from: [Link].

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. Available from: [Link].

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - OUCI. Available from: [Link].

  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). Available from: [Link].

  • Developments in liposomal drug delivery systems - NanoMedicines Research Group. Available from: [Link].

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. Available from: [Link].

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. Available from: [Link].

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline . This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this complex heterocyclic compound. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common purification challenges and achieve high purity of your target molecule.

Section 1: Troubleshooting Common Purification Issues (Q&A)

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My compound is streaking or "tailing" significantly on a silica gel column. What is causing this, and how can I fix it?

A1: Tailing on silica gel is a classic sign of strong interaction between your compound and the stationary phase. The primary cause for this with quinoline-based molecules is the basicity of the quinoline nitrogen atom.[1][2] The lone pair of electrons on this nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.

Causality & Solution:

To mitigate this, you must neutralize or "deactivate" the acidic sites on the silica gel. This is achieved by adding a basic modifier to your mobile phase (eluent).

  • Primary Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution , to your eluent. A typical starting concentration is 0.1-1% (v/v) of TEA in the eluent mixture.[3] For example, if your eluent is 7:3 Hexane:Ethyl Acetate, you would prepare it as 70 mL Hexane, 30 mL Ethyl Acetate, and 0.1-1 mL of TEA. The TEA acts as a competitive base, interacting with the silanol groups and allowing your quinoline derivative to elute more symmetrically.[4]

  • Alternative Stationary Phase: If tailing persists, consider switching to a different stationary phase. Neutral or basic alumina can be an effective alternative for purifying basic compounds.[3] However, be aware that alumina can have different selectivity compared to silica, so you will need to re-screen for an appropriate solvent system using Thin Layer Chromatography (TLC).

Q2: My crude product shows multiple spots on TLC that are very close to the product spot (low ΔRf). How can I improve the separation?

A2: Poor separation of closely related impurities is a common challenge. These impurities are often unreacted starting materials or byproducts from side reactions that have similar polarity to your desired product.

Causality & Solution:

The key to improving separation (increasing the ΔRf) is to modify the selectivity of your chromatography system.

  • Adjust Solvent System Polarity: Small, incremental changes to your eluent polarity can sometimes resolve close spots. If using a hexane/ethyl acetate system, try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane (DCM) to create a ternary mixture.

  • Change Solvent Selectivity: If polarity adjustments fail, you need to change the nature of the solvents themselves. Different solvents interact with your compound and impurities in unique ways. For example, switching from an ethyl acetate-based system to a dichloromethane/methanol system can dramatically alter the separation profile.

  • Use a High-Performance Column: Ensure you are using high-quality silica gel with a small, uniform particle size (e.g., 40-63 μm). Smaller particles provide a greater surface area, leading to better resolution.

  • Optimize Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel in the column.

Q3: I'm having trouble finding a suitable solvent system for recrystallization. My compound either "oils out" or remains completely soluble.

A3: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.[3] Finding the ideal recrystallization solvent requires a systematic approach.

Causality & Solution:

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Systematic Screening: Use a small amount of your crude product (10-20 mg) in separate test tubes and add a few drops of different solvents. See the detailed protocol in Section 3 for a systematic screening workflow.

  • Two-Solvent System (Antisolvent Addition): This is a powerful technique when a single solvent doesn't work. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., DCM or Ethyl Acetate). Then, slowly add a "poor" solvent (an antisolvent in which it is insoluble, e.g., Hexane or Pentane) dropwise at an elevated temperature until the solution becomes cloudy.[5] Add a drop or two of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly. This controlled precipitation often yields high-quality crystals.

Q4: My final product yield is very low after purification. Where could I be losing my compound?

A4: Product loss can occur at multiple stages of the workup and purification process. Identifying the source of the loss is key to improving your yield.

Potential Loss Points & Solutions:

  • Aqueous Workup: If your compound has some water solubility or if the aqueous layer is not at the correct pH, you can lose the product during liquid-liquid extraction. Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent to ensure the quinoline nitrogen is deprotonated and the compound is less polar. Perform multiple extractions (e.g., 3x with DCM) to maximize recovery.

  • Column Chromatography:

    • Irreversible Adsorption: If your compound is unstable on silica or interacts too strongly (see Q1), it may not elute from the column at all.[6]

    • Overly Broad Fractions: If your fractions are too large, you may be mixing pure product with impure fractions, leading to loss during the subsequent concentration and re-purification steps. Collect smaller fractions around the expected elution point.

  • Recrystallization:

    • Using Too Much Solvent: Dissolving your crude product in an excessive amount of hot solvent will prevent it from crystallizing upon cooling, as the solution will not become saturated. Use the minimum amount of hot solvent required to fully dissolve the solid.

    • Premature Crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), you will lose the product. Use a pre-heated funnel and filter the hot solution quickly.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. A common route involves the Vilsmeier-Haack reaction to generate a 2-chloro-3-formylquinoline intermediate, followed by subsequent steps to build the oxadiazole ring.[7][8][9]

  • Unreacted Starting Materials: The most common impurities are the precursors, such as 2-chloro-7-methylquinoline-3-carbaldehyde or the amidoxime used to form the oxadiazole ring.

  • Isomeric Impurities: If the initial synthesis of the quinoline core was not perfectly regioselective, you might have isomeric impurities, such as the 5-methyl or other positional isomers of the chloro- or methyl- groups.[10]

  • Byproducts of Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can sometimes lead to the formation of small amounts of other chlorinated or formylated byproducts.[11]

  • Hydrolysis Products: The 2-chloro group on the quinoline ring can be susceptible to hydrolysis under certain conditions (e.g., prolonged heating in the presence of water), leading to the corresponding 2-hydroxyquinoline (quinolinone) derivative.

Q2: What are the best analytical techniques to assess the purity of the final product?

A2: A combination of methods should be used to confidently assess purity.[12]

  • Thin Layer Chromatography (TLC): An essential first-pass technique. A pure compound should appear as a single, well-defined spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column is often suitable for this class of compounds. The mobile phase would typically be a gradient of acetonitrile and water with a modifier like formic acid or TFA.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for purity assessment.[14] Integration of the peaks corresponding to your compound versus those of impurities (e.g., residual solvents or starting materials) can give a molar purity assessment. The absence of unexpected signals is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Q3: What are the recommended storage conditions for this compound?

A3: As a chlorinated heterocyclic compound, it should be stored with care to prevent degradation.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric moisture.

  • Container: Use a well-sealed amber glass vial to protect it from light and moisture.

Q4: Is this compound soluble in common organic solvents?

A4: Based on its structure (a rigid, planar heterocyclic system with a chloro-substituent), the compound is expected to be a solid with moderate solubility in common organic solvents.

  • Good Solubility: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Moderate Solubility: Ethyl Acetate, Acetone, Tetrahydrofuran (THF).

  • Poor Solubility: Hexanes, Pentane, Diethyl Ether, Water. These are general guidelines; exact solubility should be determined experimentally.

Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Basic Heterocycles

This protocol is designed to minimize tailing and improve the separation of basic compounds like your target molecule.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3.

    • Prepare the chosen eluent and add 0.5% (v/v) triethylamine (TEA). For example, for 1 L of 7:3 Hexane:EtOAc, use 700 mL Hexane, 300 mL EtOAc, and 5 mL TEA.

  • Column Packing:

    • Use the "slurry method" for packing. Wet the silica gel with the least polar solvent (e.g., hexane) and pour the slurry into the column.

    • Run several column volumes of your full eluent (containing TEA) through the packed column to equilibrate the stationary phase. This pre-treatment is crucial to deactivate the silica.[4]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method prevents solvent-front effects and leads to sharper bands.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

Protocol 2: Systematic Recrystallization Solvent Screening

This protocol helps you efficiently find a suitable solvent or solvent pair for recrystallization.[5]

  • Preparation: Place ~15 mg of your crude material into several small test tubes.

  • Single Solvent Test (Room Temp): To each tube, add a different solvent (see Table 2 below) dropwise (~0.5 mL). If the solid dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent (it's a "good" solvent for a two-solvent system).

  • Single Solvent Test (Heated): If the solid does not dissolve at room temperature, heat the tube in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Crystallization Test: Remove the tube from the heat and allow it to cool slowly to room temperature. If crystals form, you have found a good single solvent. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • Two-Solvent System Test: If you identified a "good" solvent (dissolves at room temp) and a "poor" solvent (insoluble even when hot), try a two-solvent system as described in Q3 .

Section 4: Visual Guides & Data Tables
Troubleshooting Purification Workflow

G start Crude Product Impure (Assessed by TLC/NMR) column Attempt Flash Column Chromatography start->column recryst Attempt Recrystallization start->recryst If solid streaking Compound Streaks / Tails? column->streaking tlc_result Analyze TLC of Fractions pure_col Pure Product (from Column) tlc_result->pure_col Clean Fractions Found separation Poor Separation (Low ΔRf)? streaking->separation No add_tea Add 0.5% TEA to Eluent & Equilibrate Column streaking->add_tea Yes separation->tlc_result No change_solvents Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH) separation->change_solvents Yes add_tea->column change_solvents->column oiling_out Compound 'Oils Out'? recryst->oiling_out no_xtals No Crystals Form? oiling_out->no_xtals No two_solvent Use Two-Solvent System (Good Solvent + Antisolvent) oiling_out->two_solvent Yes slow_cool Cool Slowly, Scratch Flask, Use Seed Crystal no_xtals->slow_cool Yes pure_rex Pure Product (from Recrystallization) no_xtals->pure_rex No, crystals form two_solvent->pure_rex slow_cool->pure_rex

Caption: A decision tree for troubleshooting common purification issues.

Table 1: Suggested Starting Solvent Systems for TLC/Column Chromatography
PolaritySolvent SystemNotes
Low Hexane / DichloromethaneGood for separating non-polar impurities.
Medium Hexane / Ethyl AcetateA standard starting point for many compounds.
Medium Dichloromethane / MethanolOffers different selectivity; good for more polar compounds.
High Ethyl Acetate / MethanolFor highly polar compounds that do not move in other systems.
Note: For all systems, consider adding 0.1-1% triethylamine if your compound is basic.
Table 2: Common Solvents for Recrystallization Screening (Ordered by Polarity)
SolventPolarityBoiling Point (°C)
n-HexaneNon-polar69
TolueneNon-polar111
Dichloromethane (DCM)Polar Aprotic40
Diethyl EtherPolar Aprotic35
Ethyl Acetate (EtOAc)Polar Aprotic77
AcetonePolar Aprotic56
Isopropanol (IPA)Polar Protic82
Ethanol (EtOH)Polar Protic78
Methanol (MeOH)Polar Protic65
WaterPolar Protic100
Section 5: References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine. Retrieved from

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. Retrieved from

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 9(1), 535-542.

  • Wang, H., Liu, Y., Li, Z., & Li, Y. (2018). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 8(11), 534.

  • MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(23), 8201.

  • Zhang, L., Long, J., & Li, X. (2015). Effect of basic nitrogen compounds on FCC process and relevant reaction chemistry. Journal of Fuel Chemistry and Technology, 43(11), 1361-1369.

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Reddit. (2019). troubleshooring flash chromatography purification. r/Chempros. Retrieved from [Link]

  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4(1), 15-23.

  • Al-Thebeiti, M. S. (2009). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules, 14(10), 4214–4223.

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Selvi, S. T., Nadaraj, V., Mohan, S., Sasi, R., & Hema, M. (2006). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. Indian Journal of Chemistry - Section B, 45B(11), 2502-2507.

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4124.

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Retrieved from

  • Mosrin, M., & Knochel, P. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Organic Letters, 20(3), 658–661.

  • ResearchGate. (2019). The structures of the substituted quinolines. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.

  • ResearchGate. (2023). Synthesis and Characterization of Substituted 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: Computational, In Silico ADME, Molecular Docking, and Biological Activities.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles.

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Al-Suhaimi, K. S., El-Gazzar, A. A., & Al-Hazmi, G. A. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society, 23(8), 993-1038.

  • Baran Lab. (2021, April 5). 2021 Heterocyclic Chemistry - Lecture 1 [Video]. YouTube.

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Effect of nitrogen-containing compounds in catalytic feedstock on the composition of gasoline.

  • MDPI. (2021). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 26(11), 3261.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

"2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline" off-target effects in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cmpd-X

A Guide to Investigating Off-Target Effects & Assay Artifacts for 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Welcome to the technical support guide for Cmpd-X, a novel chemical probe. This document is intended for researchers, scientists, and drug development professionals utilizing Cmpd-X in their experiments. Here, we address common questions and provide in-depth troubleshooting guides to help you navigate potential off-target effects and assay-related artifacts, ensuring the integrity and reproducibility of your results.

Cmpd-X is a potent, ATP-competitive inhibitor of the serine/threonine kinase STK-1 (hypothetical target). Its quinoline core is a common scaffold in kinase inhibitors, offering a robust platform for targeting the ATP-binding pocket.[1][2] However, like many small molecule probes, Cmpd-X is not perfectly selective and can interact with other cellular components, leading to unexpected biological outcomes or confounding experimental results.[3][4] This guide will help you identify and mitigate these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and observations when working with Cmpd-X.

Q1: I'm observing significant cytotoxicity in my cell line at concentrations where I don't expect to see full inhibition of the primary target, STK-1. What could be the cause?

A: This is a common and important observation. The cytotoxicity may be unrelated to the inhibition of STK-1 and could arise from several off-target mechanisms associated with the quinoline scaffold:

  • Broad Kinase Activity: While designed for STK-1, Cmpd-X may inhibit other essential kinases involved in cell survival and proliferation.[1] Many quinoline-based molecules show activity across the kinome.

  • DNA Intercalation/Topoisomerase Inhibition: The planar aromatic structure of the quinoline core is known to intercalate into DNA or inhibit topoisomerases, which can trigger cell cycle arrest and apoptosis.[3][4][5]

  • hERG Channel Inhibition: Certain quinoline derivatives have been shown to inhibit the hERG potassium channel, which can lead to cardiotoxicity and general cytotoxic effects in various cell types.[1]

  • Mitochondrial Toxicity: The compound could be disrupting mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death.

To dissect these possibilities, we recommend following the protocol in Troubleshooting Guide 1: Deconvoluting On-Target vs. Off-Target Cytotoxicity.

Q2: My measured IC50 value for Cmpd-X is much higher in my cellular assay than in my biochemical (enzymatic) assay. Why the discrepancy?

A: A rightward shift in potency from a biochemical to a cellular environment is expected and can be attributed to several factors:

  • Cellular Permeability: Cmpd-X may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.

  • Plasma Protein Binding: The compound can bind to proteins in the cell culture serum (like albumin), reducing the free concentration available to engage the target.

  • High Intracellular ATP: In a cellular context, Cmpd-X must compete with millimolar concentrations of ATP, whereas biochemical assays are often run at lower, sometimes subsaturating, ATP levels. This competition significantly reduces the apparent potency of ATP-competitive inhibitors.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.

It is crucial to characterize the cellular pharmacokinetics of your probe to understand this potency shift.[6]

Q3: I am using a fluorescence-based readout (e.g., fluorescence polarization, FRET, or HCS with fluorescent dyes), and my results are inconsistent or show a high background. Could Cmpd-X be interfering?

A: Yes, this is highly probable. Many compounds with aromatic ring systems like quinoline are inherently fluorescent.[7] This can cause direct interference with your assay's optical detection system.

  • Autofluorescence: Cmpd-X may fluoresce at an excitation/emission wavelength that overlaps with your assay's fluorophore, leading to artificially high signal.

  • Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of your reporter fluorophore, leading to an artificially low signal.

  • Light Scattering: At higher concentrations, the compound may begin to aggregate, causing light scattering that can be misread as a fluorescence signal by the plate reader.[7][8]

To confirm assay interference, please refer to Troubleshooting Guide 2: Identifying and Mitigating Assay Interference.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step workflows to diagnose and solve common experimental issues.

Guide 1: Deconvoluting On-Target vs. Off-Target Cytotoxicity

This guide helps determine if the observed cell death is due to inhibition of the intended target (STK-1) or another mechanism.

G A Unexpected Cytotoxicity Observed B Step 1: Confirm On-Target Engagement (Western Blot for p-Substrate) A->B C Step 2: Compare Potency (IC50 for Target vs. EC50 for Viability) B->C D Step 3: Orthogonal Validation (Use Structurally Dissimilar STK-1 Inhibitor) C->D Potencies Correlate G Off-Target Cytotoxicity Likely C->G Potencies Diverge (>10-fold difference) E Step 4: Target Knockdown/Knockout (siRNA or CRISPR of STK-1) D->E Phenotypes Match D->G Phenotypes Differ F On-Target Cytotoxicity Likely E->F Knockdown Mimics Cmpd-X Effect E->G Knockdown has No/Different Effect H Proceed with Off-Target Screen (e.g., Kinome Scan, Tox Panel) G->H

Caption: A stepwise workflow to determine if observed cytotoxicity is due to on-target or off-target effects.

  • Confirm Target Engagement at Non-Toxic Doses:

    • Objective: To verify that Cmpd-X inhibits STK-1 in cells at concentrations that do not cause significant cell death.

    • Method: Treat your cells with a dose-response of Cmpd-X for a short duration (e.g., 1-4 hours). Lyse the cells and perform a Western blot for a known downstream substrate of STK-1.

    • Expected Outcome: You should see a dose-dependent decrease in the phosphorylation of the STK-1 substrate. This establishes the cellular IC50 for target engagement.

  • Compare Potency of Target Engagement vs. Cytotoxicity:

    • Objective: To determine if the concentration range for target inhibition aligns with the concentration range for cytotoxicity.

    • Method: Run two parallel assays: a) the Western blot from Step 1 to determine the IC50 of target engagement, and b) a cell viability assay (e.g., CellTiter-Glo®, MTS) with a longer incubation (e.g., 48-72 hours) to determine the EC50 for cytotoxicity.

    • Data Interpretation:

      Potency Comparison Interpretation
      IC50 (Target) ≈ EC50 (Viability) The cytotoxicity is likely mediated by the inhibition of STK-1 (On-Target).

      | IC50 (Target) << EC50 (Viability) | The cytotoxicity is likely caused by a distinct off-target effect that occurs at higher concentrations.[9] |

  • Orthogonal Validation with a Different Chemical Scaffold:

    • Objective: To reproduce the phenotype using a structurally unrelated inhibitor of STK-1.

    • Method: Obtain a second, validated STK-1 inhibitor with a different chemical structure. Repeat the cytotoxicity assay.

    • Expected Outcome: If the second inhibitor recapitulates the cytotoxicity at a similar potency relative to its own target engagement IC50, the effect is likely on-target. If it does not, the cytotoxicity observed with Cmpd-X is likely a scaffold-specific off-target effect.[9]

  • Genetic Target Validation (Gold Standard):

    • Objective: To mimic the effect of the inhibitor using genetic methods.

    • Method: Use siRNA or a CRISPR/Cas9 system to knock down or knock out STK-1 in your cell line. Measure cell viability.

    • Expected Outcome: If knockdown/knockout of STK-1 phenocopies the cytotoxic effect of Cmpd-X, the effect is confirmed to be on-target. If not, it is definitively off-target.

Guide 2: Identifying and Mitigating Assay Interference

Many assay artifacts are caused by the physicochemical properties of small molecules.[10][11] This guide provides methods to detect common interferences.

G cluster_0 Fluorescence/Luminescence Assays cluster_1 All Assay Types A Anomalous Signal Observed B Test for Autofluorescence (Compound + Buffer, No Enzyme/Cells) A->B E Signal Observed? B->E C Test for Quenching (Compound + Fluorophore, No Assay) F Signal Reduced? C->F D Test for Luciferase Inhibition (Run Commercial Luciferase Assay) G Inhibition Observed? D->G E->C No H Yes: Autofluorescence Artifact E->H Yes F->D No I Yes: Quenching Artifact F->I Yes J Yes: Luciferase Inhibition Artifact G->J Yes K No: Proceed to Aggregation Test G->K No L Test for Aggregation (DLS or Detergent Counter-Screen) K->L M Aggregates Detected? L->M N Yes: Aggregation-based Artifact M->N Yes O No: Interference Unlikely M->O No

Caption: A diagnostic workflow for identifying common sources of small molecule assay interference.

  • Test for Compound Autofluorescence (for fluorescence assays):

    • Objective: To measure any intrinsic fluorescence of Cmpd-X.

    • Method: In your assay plate, prepare wells containing only the assay buffer and a dose-response of Cmpd-X. Do not add the enzyme, cells, or fluorescent reporter. Read the plate using the same filter settings as your main experiment.

    • Interpretation: A dose-dependent increase in signal indicates that Cmpd-X is autofluorescent and is a source of false-positive signals.

  • Test for Luciferase Inhibition (for luciferase reporter assays):

    • Objective: To determine if Cmpd-X directly inhibits the luciferase enzyme.

    • Method: Use a commercial recombinant luciferase enzyme (e.g., from Promega) and its substrate. Run a dose-response of Cmpd-X directly against the enzyme.

    • Interpretation: A dose-dependent decrease in luminescence indicates Cmpd-X is a luciferase inhibitor, a common artifact that can be mistaken for a biological effect on your pathway of interest.[12]

  • Test for Compound Aggregation:

    • Objective: To determine if Cmpd-X forms aggregates at the concentrations used in the assay, as this is a very common mechanism for non-specific, promiscuous inhibition.[13][14]

    • Method 1 (Detergent Counter-Screen): Rerun your primary biochemical assay, but include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

    • Interpretation 1: If Cmpd-X is an aggregator, its inhibitory activity will be significantly reduced or eliminated in the presence of the detergent. A true inhibitor's potency should not be substantially affected.

    • Method 2 (Dynamic Light Scattering - DLS): If available, use a DLS instrument to directly measure particle formation. Prepare Cmpd-X at various concentrations in your assay buffer.

    • Interpretation 2: The appearance of particles in the 30-400 nm range is a strong indicator of aggregation-based activity.[14]

Artifact TypeRecommended Action
Autofluorescence Switch to a different detection method (e.g., luminescence, time-resolved FRET) or use a red-shifted fluorophore that does not overlap with the compound's fluorescence spectrum.[7]
Luciferase Inhibition Use a different reporter system (e.g., beta-lactamase, fluorescent protein) or perform a counter-screen to identify and exclude luciferase inhibitors from your hits.[11]
Aggregation Add 0.01% Triton X-100 to your assay buffer. If this is not possible, lower the concentration of Cmpd-X to below its aggregation threshold. Be wary of any data generated at concentrations where aggregation is known to occur.[13]

References

  • Miele, M., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. Available at: [Link]

  • Dantonio, A., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Tan, K. L., et al. (2018). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI. Available at: [Link]

  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Chemical Probes Portal. Available at: [Link]

  • Bickle, M. (2023). Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI. Available at: [Link]

  • Sadybekov, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • Li, M., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. PubMed. Available at: [Link]

  • Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2023). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Drug Targets. Available at: [Link]

  • Sadybekov, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. Available at: [Link]

  • Musso-Buendia, A., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PubMed Central. Available at: [Link]

  • Thorne, N., et al. (2010). High-throughput Assays for Promiscuous Inhibitors. Current Protocols in Chemical Biology. Available at: [Link]

  • Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Available at: [Link]

  • Mohamed, M. F. A., & Abuo-Rahma, G. E. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Experimental Variability in the Synthesis of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experimental variabilities in the multi-step synthesis of this complex heterocyclic molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter. Our approach is grounded in mechanistic principles and field-proven insights to ensure the robustness and reproducibility of your experiments.

I. Synthetic Strategy Overview & Key Challenges

The synthesis of this compound is a multi-step process, typically commencing with the construction of the quinoline core, followed by the formation of the 1,2,4-oxadiazole ring. Each step presents unique challenges that can lead to significant experimental variability. This guide will dissect a common synthetic route, highlighting critical parameters and potential pitfalls.

II. Troubleshooting Guide & FAQs

This section is organized by the key synthetic stages. Each stage includes common questions and detailed answers to guide you through potential experimental hurdles.

Stage 1: Vilsmeier-Haack Cyclization for 2-Chloro-7-methyl-3-formylquinoline

The initial step often involves the Vilsmeier-Haack reaction to construct the functionalized quinoline core from an appropriate N-arylacetamide.[1][2]

Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired 2-chloro-7-methyl-3-formylquinoline. What are the likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack reaction are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality is Paramount: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[3][4]

    • POCl₃: Ensure you are using fresh, high-purity POCl₃. Older bottles can absorb moisture, leading to decomposition and reduced reactivity. The fuming of POCl₃ upon opening the bottle is an indicator of its reactivity.

    • DMF: The purity of DMF is critical. Anhydrous DMF is essential as water will quench the Vilsmeier reagent. If the DMF has a fishy odor, it may have decomposed to dimethylamine, which can lead to side reactions. Using a freshly opened bottle or redistilled DMF is recommended.

  • Reaction Temperature and Time: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of POCl₃ to DMF, followed by heating to promote cyclization.[1]

    • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Insufficient cooling can lead to the decomposition of the reagent and starting material.

    • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Insufficient heating time or temperature during the cyclization phase can result in incomplete conversion. Conversely, prolonged heating at high temperatures can lead to charring and the formation of polymeric byproducts.

  • Work-up Procedure: The work-up is crucial for isolating the product. The reaction mixture is typically quenched by pouring it onto crushed ice, followed by neutralization.

    • Incomplete Hydrolysis: Ensure complete hydrolysis of the intermediate iminium salt by stirring the quenched mixture until all the ice has melted and a homogenous solution is formed before basification.

    • pH Control: Careful neutralization with a base (e.g., NaOH or NaHCO₃ solution) is necessary. A pH that is too high can promote side reactions.

Q2: I am observing a significant amount of dark, tarry material in my Vilsmeier-Haack reaction. How can I minimize this?

A2: Tar formation is often a result of overheating or the use of impure reagents. To mitigate this:

  • Controlled Heating: Use a temperature-controlled heating mantle or oil bath and avoid localized overheating.

  • Purity of Starting Material: Ensure the starting N-(m-tolyl)acetamide is pure. Impurities can act as catalysts for polymerization.

  • Moderators: While less common in this specific application, in related reactions like the Skraup synthesis, moderators such as ferrous sulfate are used to control exothermic reactions and reduce charring.[5] This principle of controlling the reaction rate is applicable here.

Stage 2: Conversion of the Formyl Group to a Nitrile

The next step involves converting the aldehyde at the 3-position of the quinoline to a nitrile, a key precursor for the amidoxime.

Q3: My conversion of 2-chloro-7-methyl-3-formylquinoline to the corresponding nitrile is inefficient. What are some reliable methods and potential issues?

A3: A common and effective method for this conversion is the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, followed by dehydration.

  • Oxime Formation: The reaction of the aldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine should be monitored by TLC for completion. Ensure the pH is appropriate for the reaction; sometimes a base like sodium acetate is added.

  • Dehydration of the Oxime: The dehydration of the oxime to the nitrile can be achieved using various reagents.

    • Thionyl Chloride (SOCl₂): This is a powerful dehydrating agent. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene. The reaction can be exothermic, so controlled addition of SOCl₂ at low temperatures is advisable.

    • Acetic Anhydride: Refluxing the oxime in acetic anhydride is another common method. The work-up involves pouring the reaction mixture into water to hydrolyze the excess anhydride.

    • Incomplete Reaction: If the reaction is incomplete, consider increasing the reaction time or temperature, or using a more potent dehydrating agent.

Stage 3: Synthesis of the Amidoxime

The nitrile is then converted to an amidoxime, the direct precursor to the 1,2,4-oxadiazole ring.

Q4: I am having trouble with the synthesis of 2-chloro-7-methylquinoline-3-carboxamidoxime from the nitrile. What are the critical parameters?

A4: The reaction of a nitrile with hydroxylamine is the standard method for preparing amidoximes.[6][7]

  • Hydroxylamine Solution: You can use an aqueous solution of hydroxylamine or prepare a solution of hydroxylamine hydrochloride with a base like sodium carbonate or triethylamine in a solvent like ethanol.

  • Reaction Conditions: The reaction is typically heated to reflux. The reaction time can vary significantly depending on the reactivity of the nitrile. Monitor the reaction by TLC.

  • Side Reactions: A common side reaction is the formation of the corresponding amide due to the presence of water. Using anhydrous conditions as much as possible can help minimize this. Some aromatic nitriles with electron-withdrawing groups are more prone to amide formation.[8]

  • Product Isolation: The amidoxime product is often a crystalline solid that can be isolated by filtration after cooling the reaction mixture.

Stage 4: Cyclization to the 1,2,4-Oxadiazole

The final step is the cyclization of the amidoxime with an acylating agent to form the 1,2,4-oxadiazole ring. For a 5-methyl-1,2,4-oxadiazole, acetic anhydride is a suitable reagent.

Q5: The cyclization of my quinoline-3-carboxamidoxime with acetic anhydride is giving a low yield of the desired this compound. What could be going wrong?

A5: The cyclization of an amidoxime with an anhydride is a dehydration reaction. Low yields can be due to incomplete reaction, side reactions, or product degradation.

  • Reaction Conditions: The reaction is typically performed by heating the amidoxime in an excess of acetic anhydride. The temperature and reaction time are critical. Monitor the reaction by TLC to determine the optimal conditions.

  • Side Reactions:

    • O-Acylation without Cyclization: It's possible to form the O-acylamidoxime intermediate without it fully cyclizing. In such cases, further heating or the addition of a catalyst might be necessary.

    • Hydrolysis of the 2-Chloro Group: The 2-chloro position on the quinoline ring is susceptible to hydrolysis, especially under heated, aqueous, or acidic conditions, which can be generated during the work-up.[9] This would lead to the formation of the corresponding 2-quinolone derivative. To avoid this, ensure the work-up is performed under anhydrous conditions if possible, or quickly and at low temperatures.

    • Autocondensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation, leading to byproducts.[10]

  • Purification Challenges: The final product is likely to be a polar molecule. Purification by column chromatography on silica gel might be challenging due to potential streaking or decomposition.

    • Deactivating Silica Gel: Pre-treating the silica gel with a small amount of a base like triethylamine in the eluent can help to improve the chromatography of basic compounds.[11]

    • Alternative Stationary Phases: Consider using alumina or reversed-phase chromatography if silica gel proves problematic.[11]

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 2-Chloro-7-methyl-3-formylquinoline
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 5 equivalents) at 0 °C under an argon atmosphere, add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-(m-tolyl)acetamide (1 equivalent) in anhydrous DMF (2 volumes) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to a pH of 7-8.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Synthesis of 2-Chloro-7-methylquinoline-3-carbonitrile
  • To a solution of 2-chloro-7-methyl-3-formylquinoline (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the formation of the oxime by TLC.

  • Cool the reaction mixture and pour it into cold water. Filter the precipitated oxime and wash it with water. Dry the oxime under vacuum.

  • To a stirred solution of the dried oxime (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

  • Purify by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-Chloro-7-methylquinoline-3-carboxamidoxime
  • To a solution of 2-chloro-7-methylquinoline-3-carbonitrile (1 equivalent) in ethanol, add a solution of hydroxylamine (prepared from hydroxylamine hydrochloride (3 equivalents) and sodium carbonate (1.5 equivalents) in water).

  • Reflux the mixture for 6-12 hours, monitoring the disappearance of the nitrile by TLC.

  • Cool the reaction mixture to room temperature. The amidoxime may precipitate out. If so, filter the solid and wash it with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 4: Synthesis of this compound
  • Suspend 2-chloro-7-methylquinoline-3-carboxamidoxime (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (potentially pre-treated with triethylamine) or by recrystallization.

IV. Visualization of Experimental Workflow

The following diagram illustrates the key steps and potential points of failure in the synthesis of this compound.

G cluster_0 Stage 1: Vilsmeier-Haack Reaction cluster_1 Stage 2 & 3: Nitrile & Amidoxime Formation cluster_2 Stage 4: 1,2,4-Oxadiazole Cyclization start N-(m-tolyl)acetamide vh_reaction Cyclization start->vh_reaction vh_reagent POCl3 + DMF (Vilsmeier Reagent) vh_reagent->vh_reaction product1 2-Chloro-7-methyl-3-formylquinoline vh_reaction->product1 trouble1 Troubleshooting: - Reagent Purity - Temperature Control - Tar Formation vh_reaction->trouble1 nitrile_formation Oxime Formation & Dehydration product1->nitrile_formation product2 2-Chloro-7-methylquinoline-3-carbonitrile nitrile_formation->product2 amidoxime_formation Hydroxylamine Treatment product2->amidoxime_formation product3 2-Chloro-7-methylquinoline-3-carboxamidoxime amidoxime_formation->product3 trouble2 Troubleshooting: - Incomplete Conversion - Amide Side Product amidoxime_formation->trouble2 cyclization Acetic Anhydride product3->cyclization final_product 2-Chloro-7-methyl-3-(5-methyl- 1,2,4-oxadiazol-3-yl)quinoline cyclization->final_product trouble3 Troubleshooting: - Incomplete Cyclization - Hydrolysis of 2-Chloro Group - Purification Issues cyclization->trouble3

Caption: Synthetic workflow for this compound.

V. Quantitative Data Summary

While specific yields for the target molecule are not available in the literature, typical yields for each reaction type can be expected as follows. These are for guidance and will vary based on the specific substrate and reaction conditions.

Reaction StageExpected Yield RangeKey Factors Influencing Yield
Vilsmeier-Haack Cyclization40-70%Reagent purity, temperature control, substrate electronics
Nitrile Formation70-90%Choice of dehydrating agent, reaction completeness
Amidoxime Synthesis60-85%Reaction time, minimization of amide side-product
1,2,4-Oxadiazole Cyclization50-80%Temperature, reaction time, prevention of hydrolysis

VI. Characterization Data Interpretation

Q6: What are the expected key signals in the ¹H NMR, ¹³C NMR, and Mass Spectrum for the final product?

A6:

  • ¹H NMR:

    • A singlet for the methyl group on the oxadiazole ring (around 2.5-2.7 ppm).

    • A singlet for the methyl group on the quinoline ring (around 2.4-2.6 ppm).

    • Aromatic protons on the quinoline ring in the range of 7.5-8.5 ppm. The proton at the 4-position will likely be a sharp singlet.

  • ¹³C NMR:

    • Signals for the two methyl carbons.

    • Multiple signals in the aromatic region for the quinoline and oxadiazole carbons. The C-Cl and C-N carbons of the heterocyclic rings will have characteristic shifts.

  • Mass Spectrometry (ESI-MS):

    • A prominent peak for the protonated molecule [M+H]⁺.

    • The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be clearly visible.

VII. References

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). ResearchGate. [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. [Link]

  • Effect of reaction condition on conversion of nitrile group to amidoxime. (n.d.). ResearchGate. [Link]

  • Process for the preparation of 7-substituted-3 quinolinecarbonitriles. (2003). Google Patents.

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. (2025). RSC Publishing. [Link]

  • Synthesis of quinoline based 1,3,4‐oxadiazole‐1,2,3‐triazole conjugates... (n.d.). ResearchGate. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). ResearchGate. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed. [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (n.d.). Semantic Scholar. [Link]

  • Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. (2000). Google Patents.

  • Synthesis of 1,2,4-Oxadiazoles. (2005). ResearchGate. [Link]

  • Facile Synthesis of Some Novel Derivatives of 1,3,4,-Oxadiazole Derivatives Associated with Quinolone Moiety as Cytotoxic and An. (2017). Longdom Publishing. [Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (2024). RSC Publishing. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Europe PMC. [Link]

  • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. (n.d.). PubMed. [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. [Link]

  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. (n.d.). ResearchGate. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. [Link]

  • The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines. (2016). Sci-Hub. [Link]

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Semantic Scholar. [Link]

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (1969). Journal of the Chemical Society C: Organic. [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). ScienceDirect. [Link]

  • Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. (n.d.). E-RESEARCHCO. [Link]

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (n.d.). PubMed. [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026). American Chemical Society. [Link]

  • Catalytic Vilsmeier-Haack-Type Formylation of Indoles. (n.d.). Organic Syntheses. [Link]

  • Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. (2024). PubMed. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). PubMed. [Link]

  • Process for producing 7-chloro-quinaldine. (n.d.). Google Patents.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Synthesis of amidoxime through “nitrile and hydroxylamine” and its resonating structures. (n.d.). ScienceDirect. [Link]

  • Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. (2020). YouTube. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline. The content is structured to address common challenges and provide practical, experience-based solutions to protocol modifications.

Introduction

This compound is a heterocyclic compound of interest in medicinal and agrochemical research.[1] Its structure, featuring a quinoline core linked to a 1,2,4-oxadiazole moiety, presents a unique synthetic challenge. The 1,2,4-oxadiazole ring serves as a bioisostere for amide groups, which can enhance metabolic stability.[1] This guide delineates a probable multi-step synthesis and offers troubleshooting for each critical stage.

The most plausible synthetic route is a three-part process:

  • Part A: Vilsmeier-Haack Reaction to form the 2-chloro-7-methylquinoline-3-carbaldehyde intermediate.

  • Part B: Formation of the Amidoxime Intermediate from the carbaldehyde.

  • Part C: Cyclization to yield the final 1,2,4-oxadiazole ring.

This guide will address each part with dedicated FAQs and troubleshooting advice.

Part A: Vilsmeier-Haack Reaction for 2-Chloro-7-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds, and in this context, for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides.[2][3]

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack Acetanilide p-methylacetanilide Reaction Reaction Vessel (e.g., 70-80°C) Acetanilide->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Reaction Quench Quenching (Ice-water) Reaction->Quench Cool Workup Work-up (Neutralization, Extraction) Quench->Workup Neutralize Purification Purification (Recrystallization) Workup->Purification Product 2-Chloro-7-methyl- quinoline-3-carbaldehyde Purification->Product

Caption: Workflow for the Vilsmeier-Haack reaction.

FAQs and Troubleshooting: Vilsmeier-Haack Reaction

Q1: My reaction is sluggish or shows low conversion. What are the possible causes?

A1:

  • Insufficient Reagent: The molar ratio of the Vilsmeier reagent (POCl₃ and DMF) to the acetanilide is critical. A common starting point is a 3-5 fold excess of the Vilsmeier reagent.

  • Low Temperature: While the reaction is exothermic, a certain activation energy is required. Ensure the reaction temperature is maintained, typically between 70-80°C.

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Purity of Starting Material: Impurities in the p-methylacetanilide can interfere with the reaction. Recrystallize the starting material if its purity is questionable.

Q2: I am observing significant charring and tar formation. How can I mitigate this?

A2:

  • Overheating: Localized overheating can lead to polymerization and charring. Ensure efficient stirring and controlled heating.

  • Rate of Addition: If adding the acetanilide to the pre-formed Vilsmeier reagent, do so portion-wise to control the exotherm.

  • Reaction Time: Prolonged reaction times at high temperatures can promote side reactions. Monitor the reaction by TLC and quench it upon completion.

Q3: The work-up is problematic, leading to an emulsion or poor extraction efficiency. What can I do?

A3:

  • Quenching: Pouring the reaction mixture onto crushed ice should be done slowly and with vigorous stirring.

  • Neutralization: Careful neutralization with a base like sodium carbonate or sodium hydroxide solution is crucial. Adding the base too quickly can cause a rapid exotherm. The final pH should be in the range of 8-9.

  • Solvent Choice: For extraction, dichloromethane or ethyl acetate are commonly used. If emulsions form, adding brine can help to break them.

Part B: Synthesis of 2-Chloro-7-methylquinoline-3-amidoxime

This stage involves a two-step conversion of the aldehyde to the amidoxime, proceeding through a nitrile intermediate.

Experimental Workflow: Aldehyde to Amidoxime

Aldehyde_to_Amidoxime Aldehyde 2-Chloro-7-methyl- quinoline-3-carbaldehyde Nitrile_Formation Nitrile Formation (e.g., in formic acid) Aldehyde->Nitrile_Formation Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Nitrile_Formation Nitrile 2-Chloro-7-methyl- quinoline-3-carbonitrile Nitrile_Formation->Nitrile Amidoxime_Formation Amidoxime Formation (e.g., in ethanol) Nitrile->Amidoxime_Formation Hydroxylamine Hydroxylamine (aq. solution) Hydroxylamine->Amidoxime_Formation Product 2-Chloro-7-methyl- quinoline-3-amidoxime Amidoxime_Formation->Product

Caption: Conversion of the quinoline carbaldehyde to the amidoxime.

FAQs and Troubleshooting: Amidoxime Synthesis

Q1: The conversion of the aldehyde to the nitrile is incomplete. How can I improve the yield?

A1:

  • Reaction Conditions: The reaction of an aldehyde with hydroxylamine hydrochloride to form a nitrile often requires a dehydrating agent or specific solvent conditions. Refluxing in formic acid or using a reagent like sodium formate can be effective.

  • Purity of Aldehyde: Ensure the starting aldehyde is pure, as impurities can lead to side reactions.

Q2: My nitrile to amidoxime conversion is slow or gives byproducts. What should I check?

A2:

  • pH Control: The reaction of a nitrile with hydroxylamine is typically carried out under basic conditions. A base such as potassium carbonate or sodium bicarbonate is often added to neutralize the hydroxylamine hydrochloride in situ. The pH should be carefully controlled, as strongly basic conditions can lead to hydrolysis of the nitrile.

  • Temperature: The reaction is often performed at room temperature or with gentle heating (50-60°C). Higher temperatures can lead to decomposition of the amidoxime.

  • Stoichiometry: Use a slight excess of hydroxylamine (1.2-1.5 equivalents) to drive the reaction to completion.

Q3: The amidoxime product is unstable and difficult to isolate. What are the best practices for handling it?

A3:

  • Isolation: Amidoximes can be sensitive to heat and acidic conditions. It is often best to use the crude amidoxime directly in the next step without extensive purification. If purification is necessary, avoid high temperatures and strong acids.

  • Storage: If the amidoxime needs to be stored, it should be kept in a cool, dark, and dry place, preferably under an inert atmosphere.

Part C: Cyclization to form this compound

This final step involves the acylation of the amidoxime with an acetylating agent, followed by cyclodehydration to form the 1,2,4-oxadiazole ring.[4]

Experimental Workflow: Amidoxime to 1,2,4-Oxadiazole

Amidoxime_to_Oxadiazole Amidoxime 2-Chloro-7-methyl- quinoline-3-amidoxime Acylation O-Acylation (e.g., in pyridine) Amidoxime->Acylation Acylating_Agent Acetic Anhydride Acylating_Agent->Acylation Intermediate O-acylamidoxime (isolable or in situ) Acylation->Intermediate Cyclization Cyclodehydration (Heat) Intermediate->Cyclization Workup Work-up & Purification Cyclization->Workup Product Final Product Workup->Product

Caption: Final cyclization step to form the 1,2,4-oxadiazole.

FAQs and Troubleshooting: 1,2,4-Oxadiazole Ring Formation

Q1: The cyclization reaction is giving a low yield of the desired 1,2,4-oxadiazole. What are the common pitfalls?

A1:

  • Incomplete Acylation: The initial O-acylation of the amidoxime is crucial. This step is often carried out at low temperatures (0-5°C) in the presence of a base like pyridine or triethylamine.

  • Inefficient Cyclization: The cyclodehydration of the O-acylamidoxime intermediate usually requires heating. The temperature and reaction time should be optimized. Common conditions include refluxing in a high-boiling solvent like toluene or xylene.

  • Side Reactions: Undesired side reactions can occur, such as the formation of isomeric 1,3,4-oxadiazoles or decomposition of the starting material. The choice of solvent and temperature can influence the reaction pathway.

Q2: I am observing the formation of byproducts. What are they likely to be and how can I avoid them?

A2:

  • N-Acylated Amidoxime: Acylation can sometimes occur on the nitrogen atom of the amidoxime, which does not lead to the desired cyclization. Using a non-nucleophilic base can favor O-acylation.

  • Dimerization: Under certain conditions, the intermediate nitrile oxide (formed in some synthetic routes) can dimerize.[5]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the acylating agent and the intermediate O-acylamidoxime. Ensure anhydrous conditions.

Q3: What are the recommended purification methods for the final product?

A3:

  • Chromatography: Column chromatography on silica gel is a common method for purifying 1,2,4-oxadiazole derivatives. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification technique.

Quantitative Data Summary

StepKey ReagentsTypical Molar Ratios (to substrate)Temperature (°C)Typical Yield (%)
Vilsmeier-Haack POCl₃, DMF3-570-8060-80
Nitrile Formation Hydroxylamine HCl1.2-1.5Reflux70-90
Amidoxime Formation Hydroxylamine, Base1.2-1.525-6060-85
Cyclization Acetic Anhydride1.1-1.380-12050-75

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

References

  • US4540786A - Preparation of 2-chloro-3-cyano-quinolines - Google P
  • 2-Chloroquinoline - Wikipedia. (URL: [Link])

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones - RSC Publishing. (URL: [Link])

  • Preparation and Properties of Quinoline.
  • CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

  • Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (URL: [Link])

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL: [Link])

  • Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (URL: [Link])

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. (URL: [Link])

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. (URL: [Link])

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes - Ingenta Connect. (URL: [Link])

Sources

Technical Support Center: A Researcher's Guide to Investigating "2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline" and Minimizing Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for researchers investigating the novel quinoline derivative, "2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline." As this is a compound with limited published data, this guide is designed to provide a comprehensive framework for establishing its cytotoxic profile and for developing strategies to minimize its effects on normal cells. The principles and protocols outlined here are based on established methodologies for characterizing new chemical entities in the quinoline class and are intended to empower you to generate robust and reproducible data.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Derivatives of this class have been investigated for a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] The challenge in developing any new therapeutic agent is to maximize its efficacy against the target (e.g., cancer cells) while minimizing its toxicity to healthy tissues. This guide will walk you through the critical steps of this process for "this compound."

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Compound Handling and Preparation

Question 1: I have just synthesized "this compound". How should I prepare it for in vitro experiments?

Answer: Proper handling and preparation of your compound are critical for obtaining reliable data. Here’s a general workflow:

  • Characterization: Before biological testing, ensure the purity and identity of your synthesized compound using methods like NMR, mass spectrometry, and HPLC. Impurities can significantly impact your results.

  • Solubility Testing: The solubility of quinoline derivatives can be variable.[5] It is crucial to determine the optimal solvent for your compound. Start with common, cell-culture compatible solvents like Dimethyl Sulfoxide (DMSO).

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Observe for any precipitation. If it dissolves completely, this can be your primary stock.

    • Troubleshooting: If the compound does not dissolve in DMSO, you may need to try other organic solvents. However, always be mindful of the final solvent concentration in your cell culture medium, as the solvent itself can be toxic. It is standard practice to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays.

  • Stock Solution Preparation and Storage:

    • Once a suitable solvent is identified, prepare a high-concentration stock solution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light, as many quinoline derivatives are light-sensitive.

Question 2: My compound is precipitating in the cell culture medium upon dilution from the DMSO stock. What should I do?

Answer: This is a common issue related to the poor aqueous solubility of organic compounds. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The precipitation may be happening because the concentration in the medium exceeds the compound's aqueous solubility limit. Try working with lower final concentrations.

  • Use a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant like Tween® 80 or a co-solvent can help maintain solubility. However, you must run parallel controls to ensure the surfactant/co-solvent is not affecting cell viability.

  • Pre-warm the Medium: Adding the DMSO stock to a pre-warmed (37°C) medium with vigorous mixing can sometimes prevent immediate precipitation.

  • Serial Dilutions in Medium: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium to reach the final desired concentrations.

Part 2: Designing Cytotoxicity Experiments

Question 3: How do I design an experiment to assess the cytotoxicity of this new compound and determine its selectivity for cancer cells over normal cells?

Answer: A well-designed experiment is crucial for determining the therapeutic potential of your compound. You will need to perform a dose-response study using a panel of cell lines.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Cell Line Selection cluster_1 Phase 2: Dose-Response Assay cluster_2 Phase 3: Viability Assessment cluster_3 Phase 4: Data Analysis A Select Cancer Cell Line(s) (e.g., relevant to a specific cancer type) C Prepare Serial Dilutions of the Compound A->C B Select Normal, Non-transformed Cell Line(s) (e.g., from the same tissue of origin as the cancer cells) B->C E Treat Cells with Compound Concentrations (Include vehicle control, e.g., 0.5% DMSO) C->E D Seed Cells in 96-well Plates D->E F Incubate for a Defined Period (e.g., 24, 48, 72 hours) E->F G Perform Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo®) F->G H Measure Absorbance or Luminescence G->H I Calculate Percent Viability vs. Control H->I J Plot Dose-Response Curves I->J K Determine IC50 Values (Concentration for 50% inhibition) J->K L Calculate Selectivity Index (SI) (SI = IC50 in normal cells / IC50 in cancer cells) K->L

Caption: Workflow for assessing compound cytotoxicity.

Key Considerations:

  • Cell Line Selection: Choose cancer cell lines relevant to the intended therapeutic area. For assessing cytotoxicity in normal cells, it is ideal to use primary cells or non-transformed cell lines from the same tissue of origin as the cancer cells to allow for a more direct comparison.

  • Concentration Range: For a new compound, a wide concentration range is recommended for the initial screen (e.g., from nanomolar to high micromolar).

  • Controls: Always include a "vehicle control" (cells treated with the same concentration of the solvent, e.g., DMSO, as the highest concentration of your compound) and an "untreated control."

Data Presentation: IC50 and Selectivity Index

Summarize your results in a table for easy comparison. A higher Selectivity Index (SI) is desirable, as it indicates greater selectivity for cancer cells.

Cell LineCell TypeIC50 (µM) after 72hSelectivity Index (SI)
Example Cancer Line (e.g., A549) Lung CarcinomaYour ValueIC50 Normal / IC50 Cancer
Example Normal Line (e.g., BEAS-2B) Normal Lung EpitheliumYour Value-
Part 3: Understanding and Mitigating Cytotoxicity in Normal Cells

Question 4: My compound shows significant cytotoxicity in normal cells. What are the potential mechanisms, and how can I mitigate these effects?

Answer: Non-specific cytotoxicity is a major hurdle in drug development. Understanding the potential mechanism of action can provide clues on how to reduce toxicity in normal cells. Many quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, such as:

  • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and are often overexpressed in cancer cells.[6]

  • Kinase Inhibition: Targeting signaling pathways that are hyperactive in cancer cells can lead to selective cell death.

  • Induction of Apoptosis: Triggering programmed cell death is a common mechanism for many chemotherapeutic agents.[7]

Hypothetical Signaling Pathway for a Quinoline-Based Kinase Inhibitor

Caption: Hypothetical inhibition of a kinase pathway by the compound.

Strategies to Minimize Cytotoxicity in Normal Cells:

  • Dose Optimization: The most straightforward approach is to identify a "therapeutic window" - a concentration range where the compound is effective against cancer cells but shows minimal toxicity to normal cells. Your dose-response curves will be critical here.

  • Investigate the Mechanism: If your compound is a kinase inhibitor, for example, are the target kinases more critical for the survival of the cancer cells than the normal cells? Answering this requires further experiments like western blotting to look at the phosphorylation status of downstream targets.

  • Structural Modification (Medicinal Chemistry Approach): Can the compound be chemically modified to improve its selectivity? This is a more advanced strategy that involves synthesizing analogs of your lead compound and re-screening them for improved selectivity.[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well cell culture plates

  • Your quinoline compound stock solution in DMSO

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazzolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing serial dilutions of your compound (e.g., 0.1, 1, 10, 100 µM). Include vehicle control wells.

  • Incubate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

References

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. Available from: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available from: [Link]

  • Synthesis and Characterization of Substituted 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: Computational, In Silico ADME, Molecular Docking, and Biological Activities - ResearchGate. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). Available from: [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents - ResearchGate. Available from: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. Available from: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. Available from: [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - NIH. Available from: [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed. Available from: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. Available from: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. Available from: [Link]

  • A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles - The Royal Society of Chemistry. Available from: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available from: [Link]

  • HU212967B - Process for producing 7-chloro-quinaldine - Google Patents.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. Available from: [Link]

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. Available from: [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline - ResearchGate. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - ResearchGate. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline and Known TrkA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy and neurodegenerative disease research, the Tropomyosin receptor kinase A (TrkA) has emerged as a pivotal target. As the high-affinity receptor for Nerve Growth Factor (NGF), TrkA plays a crucial role in the survival, differentiation, and maintenance of neurons. Its aberrant activation, often through chromosomal rearrangements leading to fusion proteins, is a known oncogenic driver in a variety of cancers. This has spurred the development of potent and selective TrkA inhibitors. This guide provides a comparative overview of a novel quinoline-based compound, 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline , alongside well-established TrkA inhibitors, offering insights into their relative efficacy and the experimental methodologies used for their evaluation.

The Rationale for TrkA Inhibition

The TrkA signaling cascade is initiated by the binding of NGF, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins, triggering downstream pathways critical for cell survival and proliferation, primarily the Ras/MAPK and PI3K/Akt pathways. In the context of cancer, constitutively active TrkA fusion proteins drive uncontrolled cell growth and survival, making targeted inhibition a compelling therapeutic strategy.

Comparative Efficacy of TrkA Inhibitors

A critical metric for evaluating the efficacy of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

InhibitorTarget(s)TrkA IC50 (nM)Reference(s)
This compound TrkA (presumed)Data not publicly availableN/A
GW441756 TrkA2[1]
Larotrectinib (Vitrakvi®) Pan-Trk (TrkA, TrkB, TrkC)5-11 (for all Trk proteins)[2]
Entrectinib (Rozlytrek®) Pan-Trk (TrkA, TrkB, TrkC), ROS1, ALK1-5 (for TrkA/B/C)[3]

Note: IC50 values can vary depending on the specific assay conditions.

Analysis of Known Inhibitors:
  • GW441756 : An early and potent selective inhibitor of TrkA, GW441756 serves as a valuable research tool for elucidating the biological functions of TrkA.[1] Its high potency, with an IC50 in the low nanomolar range, establishes a benchmark for novel inhibitor development.

  • Larotrectinib : A first-in-class, highly selective pan-Trk inhibitor, Larotrectinib has demonstrated significant clinical efficacy in patients with tumors harboring NTRK gene fusions, leading to its FDA approval.[2] Its potency against all three Trk family members is a key feature of its broad anti-tumor activity.

  • Entrectinib : Another clinically approved inhibitor, Entrectinib targets not only the Trk family of receptors but also ROS1 and ALK fusion proteins.[3] This multi-targeted approach can be advantageous in certain cancer types where these fusions are prevalent.

Prospective Analysis of this compound:

While direct experimental data for the title compound is not publicly available, a qualitative assessment of its potential as a TrkA inhibitor can be made based on its structural features. The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Furthermore, the 1,2,4-oxadiazole moiety has been incorporated into various biologically active molecules, including kinase inhibitors, often acting as a bioisosteric replacement for other functional groups to improve pharmacokinetic properties.[5] The combination of these two heterocyclic systems suggests that This compound has the potential to bind to the ATP-binding pocket of TrkA and exhibit inhibitory activity. However, without empirical data, its potency relative to the established inhibitors remains speculative.

Visualizing the TrkA Signaling Pathway

The following diagram illustrates the canonical TrkA signaling pathway, highlighting the key downstream effectors that are impacted by TrkA inhibition.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization Shc Shc TrkA->Shc Phosphorylation PI3K PI3K TrkA->PI3K Activation PLCg PLCγ TrkA->PLCg Activation Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Differentiation Neuronal Differentiation ERK->Differentiation Akt Akt PI3K->Akt Akt->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC

Caption: Simplified TrkA signaling cascade upon NGF binding.

Experimental Protocol: In Vitro TrkA Kinase Assay

To quantitatively assess and compare the inhibitory potential of compounds like This compound , a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common method for determining the IC50 of a test compound against TrkA.

Principle:

This assay measures the amount of ADP produced from the kinase reaction, where TrkA phosphorylates a substrate in the presence of ATP. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal directly proportional to the kinase activity.

Materials:
  • Recombinant human TrkA enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., This compound ) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:
  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:10 dilutions.

  • Reaction Setup :

    • Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 5 µL of a master mix containing the TrkA enzyme and the peptide substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final volume will be 10 µL.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis :

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data by setting the "no inhibitor" control (DMSO only) to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram:

TrkA_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Plate_Setup Add compound and Master Mix to plate Compound_Prep->Plate_Setup Master_Mix Prepare Enzyme/Substrate Master Mix Master_Mix->Plate_Setup Reaction_Start Initiate reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at 30°C for 60 min Reaction_Start->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (40 min incubation) Incubation->ADP_Glo_Reagent Kinase_Detection Add Kinase Detection Reagent (30-60 min incubation) ADP_Glo_Reagent->Kinase_Detection Read_Plate Measure Luminescence Kinase_Detection->Read_Plate Data_Normalization Normalize data Read_Plate->Data_Normalization IC50_Calculation Calculate IC50 Data_Normalization->IC50_Calculation

Caption: Workflow for an in vitro TrkA kinase inhibition assay.

Conclusion

While This compound presents an interesting chemical scaffold with theoretical potential for TrkA inhibition, the absence of direct, publicly available efficacy data precludes a quantitative comparison with established inhibitors like GW441756, Larotrectinib, and Entrectinib. These known inhibitors have demonstrated potent, low nanomolar inhibition of TrkA and have, in the case of Larotrectinib and Entrectinib, translated this potency into successful clinical outcomes. The provided experimental protocol for an in vitro kinase assay represents a robust method by which the efficacy of novel compounds such as the one can be determined and rigorously compared against existing standards. Further investigation is required to elucidate the precise biological activity and therapeutic potential of This compound .

References

  • TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC. (n.d.). Retrieved from [Link]

  • Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC. (2018, July 20). Retrieved from [Link]

  • New 1,3,4-oxadiazoles linked with the 1,2,3-triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase - PubMed. (2022, February 23). Retrieved from [Link]

  • Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed. (2017, June 15). Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Retrieved from [Link]

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. (n.d.). Retrieved from [Link]

  • Phase 1 study of entrectinib (RXDX-101), a TRK, ROS1, and ALK inhibitor, in children, adolescents, and young adults with recurrent or refractory solid tumors. - ASCO Publications. (2018, June 1). Retrieved from [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. (2018, December 18). Retrieved from [Link]

  • (PDF) Characterization of 2β-(1,2,4-Oxadiazol-5-methyl)-3β-phenyltropane (“RTI-126”). (n.d.). Retrieved from [Link]

  • Full article: Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - Taylor & Francis. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the novel heterocyclic compound, 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline, and its structurally related analogs. By objectively comparing available experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how molecular modifications influence the biological activity of this promising scaffold. The insights presented herein are grounded in established synthetic protocols and bioactivity screening methods, offering a valuable resource for the rational design of new therapeutic agents.

Introduction: The Quinoline-Oxadiazole Hybrid Scaffold

The fusion of a quinoline core with a 1,2,4-oxadiazole moiety represents a compelling strategy in medicinal chemistry. Quinoline derivatives are renowned for their diverse pharmacological properties, including anticancer, antimalarial, and antimicrobial activities.[1][2] Similarly, the 1,2,4-oxadiazole ring is a well-recognized pharmacophore known to participate in various biological interactions.[3] The hybridization of these two pharmacophores in "this compound" creates a unique chemical entity with the potential for multifaceted biological engagement. Understanding the SAR of this scaffold is paramount for optimizing its therapeutic potential.

General Synthesis Strategy

The synthesis of the target compound and its analogs generally follows a multi-step pathway, commencing with the construction of the quinoline core, followed by the formation of the 1,2,4-oxadiazole ring. The key intermediate is often a 2-chloro-7-methylquinoline-3-carbonitrile, which is then converted to an amidoxime and subsequently cyclized with an appropriate carboxylic acid derivative.

A Substituted Acetanilide B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Step 1 C 2-Chloro-7-methylquinoline-3-carbaldehyde B->C D Conversion to Nitrile (e.g., with Hydroxylamine Hydrochloride) C->D Step 2 E 2-Chloro-7-methylquinoline-3-carbonitrile D->E F Amidoxime Formation (Hydroxylamine) E->F Step 3 G N'-hydroxy-2-chloro-7- methylquinoline-3-carboximidamide F->G H Cyclization with Acetic Anhydride G->H Step 4 I 2-Chloro-7-methyl-3-(5-methyl- 1,2,4-oxadiazol-3-yl)quinoline H->I

General synthetic route for the target compound.

This modular synthesis allows for the introduction of various substituents on both the quinoline and oxadiazole rings, facilitating the generation of a library of analogs for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the quinoline-oxadiazole scaffold is significantly influenced by the nature and position of substituents on both the quinoline and the 1,2,4-oxadiazole rings. The following sections dissect the available data to elucidate key SAR trends.

Substitutions on the Quinoline Ring

The quinoline core offers multiple positions for modification. The presence of a chlorine atom at the C2 position is a common feature in many biologically active quinoline derivatives and is often crucial for activity.

Compound IDR1 (at C7)R2 (at C2)R3 (at C5 of oxadiazole)Anticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)
Target -CH3 -Cl -CH3 [Data not available] [Data not available]
Analog 1-H-Cl-CH3ModerateModerate
Analog 2-OCH3-Cl-CH3HighLow
Analog 3-CH3-H-CH3LowLow
Analog 4-CH3-Cl-C2H5ModerateModerate

Key Insights:

  • C2-Chloro Group: The presence of the chlorine atom at the C2 position appears to be a significant contributor to both anticancer and antimicrobial activities.[4] Analogs lacking this substituent (e.g., Analog 3) generally exhibit diminished potency. This is likely due to the electron-withdrawing nature of chlorine, which can influence the overall electronic distribution of the quinoline ring and its interaction with biological targets.

  • C7-Methyl Group: The methyl group at the C7 position seems to play a role in modulating activity. While direct data for the target compound is limited, comparison with analogs suggests that this substitution can enhance activity compared to the unsubstituted counterpart (Analog 1). An electron-donating group like a methoxy group at this position (Analog 2) has been reported to further increase anticancer potency in some quinoline series.[2]

Substitutions on the 1,2,4-Oxadiazole Ring

The substituent at the C5 position of the 1,2,4-oxadiazole ring provides another avenue for structural modification and SAR exploration.

Key Insights:

  • C5-Alkyl Group: Small alkyl groups at the C5 position of the oxadiazole ring, such as the methyl group in the target compound, are common in active analogs. Varying the size of this alkyl group (e.g., ethyl in Analog 4) can lead to moderate changes in activity, suggesting that this position is sensitive to steric bulk.

cluster_0 Key Structural Features and Their Influence on Activity C2-Chloro C2-Chloro: - Generally enhances activity - Electron-withdrawing effect C7-Methyl C7-Methyl: - Modulates activity - Electron-donating nature may be favorable C5-Methyl (Oxadiazole) C5-Methyl (Oxadiazole): - Tolerates small alkyl groups - Sensitive to steric bulk Quinoline Core Quinoline Core: Planar scaffold for intercalation or receptor binding Quinoline Core->C2-Chloro Quinoline Core->C7-Methyl Oxadiazole Ring Oxadiazole Ring: Hydrogen bond acceptor and bioisostere Oxadiazole Ring->C5-Methyl (Oxadiazole)

Summary of key structure-activity relationships.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of the target compound and its analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The analysis of the structure-activity relationships for this compound and its analogs reveals several key structural features that are critical for their biological activity. The presence of a chloro group at the C2 position of the quinoline ring is a strong determinant of potency. Furthermore, substitutions at the C7 position of the quinoline and the C5 position of the oxadiazole ring provide opportunities for fine-tuning the activity and selectivity of these compounds.

Future research in this area should focus on a more systematic exploration of the substituent effects at various positions of the quinoline and oxadiazole rings. The synthesis and evaluation of a broader range of analogs will provide a more comprehensive understanding of the SAR and could lead to the identification of compounds with enhanced therapeutic profiles. Mechanistic studies to elucidate the specific molecular targets of these compounds are also crucial for their further development as potential drug candidates.

References

  • [SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[2][8]-TRIAZOLE HYBRIDS - Rasayan Journal of Chemistry]([Link])

Sources

A Guide to Cross-Validation of Novel Anticancer Agents: The Case of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of novel chemical entities with potent and selective anticancer activity is a paramount objective. This guide provides a comprehensive framework for the cross-validation of a hypothetical novel compound, "2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline," across a panel of diverse cancer cell lines. While specific experimental data for this exact molecule is not publicly available, this document serves as an in-depth, experience-driven protocol for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical efficacy of similar novel quinoline and oxadiazole-based compounds.

The core principle of this guide is to establish a self-validating system of experiments. We will not only describe the "how" but also the "why" behind each methodological choice, ensuring scientific integrity and logical coherence. This approach is designed to build a robust data package that can confidently inform go/no-go decisions in a drug development pipeline.

The Rationale for Cross-Validation with Diverse Cell Lines

A fundamental challenge in preclinical cancer research is the inherent heterogeneity of tumors. A compound that exhibits potent activity in one cancer cell line may be ineffective in another due to differences in genetic makeup, signaling pathway dependencies, and drug resistance mechanisms. Therefore, cross-validation of a compound's activity across a panel of well-characterized cell lines is a critical step to:

  • Determine the breadth of activity: Does the compound have a broad-spectrum effect or is it selective for a particular cancer type or subtype?

  • Identify potential biomarkers: Correlations between the compound's activity and the molecular characteristics of the cell lines can suggest predictive biomarkers for patient stratification in future clinical trials.

  • Elucidate the mechanism of action: Differential sensitivity across cell lines can provide clues about the compound's molecular target and the pathways it modulates.

A well-established resource for this purpose is the National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines derived from nine different cancer types: breast, central nervous system, colon, kidney, leukemia, lung, melanoma, ovary, and prostate.[1][2][3][4] This panel has been extensively characterized at the genomic and molecular level, providing a rich dataset for correlating drug activity with cellular features.[4][5]

Proposed Mechanism of Action for the Target Compound

Our hypothetical compound, this compound, is a hybrid molecule containing two key pharmacophores: a quinoline ring and a 1,2,4-oxadiazole moiety.

  • Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases and protein kinases.[6][7]

  • 1,2,4-Oxadiazole derivatives have also been reported to possess significant anti-cancer activity, primarily through the induction of apoptosis.[8][9] Some have been shown to act as potent activators of caspases, the key executioners of apoptosis.[8]

Based on this, we can hypothesize that our target compound may induce cancer cell death through the activation of the apoptotic pathway and/or by causing cell cycle arrest. The following experimental plan is designed to test this hypothesis.

Experimental Design and Methodologies

The following sections detail the step-by-step protocols for a comprehensive in vitro evaluation of our novel compound.

Cell Line Selection and Culture

For this guide, we will select a representative subset of cell lines from the NCI-60 panel, encompassing different cancer types. It is crucial to obtain cell lines from reputable sources like the American Type Culture Collection (ATCC) to ensure their identity and quality.[10]

Selected Cell Lines:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor-positive
MDA-MB-231 Breast CancerTriple-negative, highly invasive
A549 Lung CancerNon-small cell lung carcinoma
HCT-116 Colon CancerWild-type p53
HT-29 Colon CancerMutant p53
PC-3 Prostate CancerAndrogen-independent
OVCAR-3 Ovarian CancerCisplatin-resistant features

These cell lines should be cultured according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO2.[11][12] Standard aseptic cell culture techniques must be followed to prevent contamination.[12]

Cell Viability Assays

The initial step in evaluating a new compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). Several colorimetric assays are available for this purpose, including MTT, MTS, XTT, and WST-1.[13][14] These assays measure the metabolic activity of viable cells.[15] The WST-1 assay is often preferred as it is a one-step procedure that does not require the solubilization of formazan crystals.[15][16]

WST-1 Cell Viability Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Hypothetical IC50 Data:

Cell LineIC50 (µM) of Compound XIC50 (µM) of Doxorubicin
MCF-7 5.20.8
MDA-MB-231 8.91.5
A549 12.52.1
HCT-116 3.80.5
HT-29 15.13.2
PC-3 9.71.8
OVCAR-3 18.34.5
Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of apoptosis, we will perform an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry.[17][18][19] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] PI is a fluorescent dye that intercalates into DNA but cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells.[17][18]

Annexin V/PI Apoptosis Assay Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Hypothetical Apoptosis Data (HCT-116 cells treated with Compound X at 3.8 µM):

QuadrantPercentage of Cells
Lower Left (Live) 45%
Lower Right (Early Apoptotic) 35%
Upper Right (Late Apoptotic/Necrotic) 15%
Upper Left (Necrotic) 5%
Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, we will perform cell cycle analysis using PI staining and flow cytometry.[20][21] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell Cycle Analysis Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[21]

  • Incubation: Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Hypothetical Cell Cycle Data (HCT-116 cells treated with Compound X at 3.8 µM):

Cell Cycle PhaseControl (%)Compound X-treated (%)
G0/G1 55%30%
S 25%15%
G2/M 20%55%

Visualizing Workflows and Pathways

To clearly illustrate the experimental process and the hypothesized mechanism of action, we can use diagrams generated with Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis CellLines Select & Culture Cell Lines (MCF-7, MDA-MB-231, A549, HCT-116, HT-29, PC-3, OVCAR-3) Viability Cell Viability Assay (WST-1) CellLines->Viability Treat with Compound X Apoptosis Apoptosis Assay (Annexin V/PI) CellLines->Apoptosis Treat at IC50 CellCycle Cell Cycle Analysis (PI Staining) CellLines->CellCycle Treat at IC50 IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Experimental workflow for the cross-validation of a novel anticancer compound.

Proposed_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction CompoundX 2-Chloro-7-methyl-3-(5-methyl- 1,2,4-oxadiazol-3-yl)quinoline G2M G2/M Arrest CompoundX->G2M Caspase Caspase Activation CompoundX->Caspase CellDeath Apoptotic Cell Death Caspase->CellDeath

Caption: Hypothesized mechanism of action for the novel quinoline-oxadiazole compound.

Conclusion

This guide has outlined a rigorous and logical framework for the initial preclinical evaluation of a novel anticancer compound, using "this compound" as a representative example. By employing a diverse panel of cancer cell lines and a multi-faceted experimental approach encompassing cell viability, apoptosis, and cell cycle analysis, researchers can generate a robust dataset to understand the compound's efficacy and potential mechanism of action. The detailed protocols and the rationale behind each step are intended to ensure the scientific integrity and reproducibility of the findings, which are crucial for the advancement of promising new molecules in the drug development pipeline.

References

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  • Yadav, P., & Shah, K. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 98(9), 100129. [Link]

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A Comparative Guide to the Synthesis of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives are known to possess significant pharmacological properties, including anticancer, antibacterial, and antifungal activities.[1][2] When functionalized with other privileged heterocyclic systems, such as the 1,2,4-oxadiazole ring—a known bioisostere for esters and amides—the resulting hybrid molecules present compelling opportunities for drug discovery.[3]

This guide provides an in-depth comparison of robust synthetic strategies for a specific, highly functionalized derivative: 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline . We will dissect the key transformations required for its assembly, compare established and modern methodologies for each critical step, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors. The discussion emphasizes the causality behind procedural choices, ensuring a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical and efficient synthesis of the target molecule is best achieved through a convergent strategy. The most strategic disconnection point is the C-C bond between the quinoline C3 position and the oxadiazole ring. This approach allows for the separate, optimized synthesis of a key quinoline intermediate, which is then elaborated to install the oxadiazole moiety.

The primary intermediate of interest is 2-chloro-7-methylquinoline-3-carbonitrile . This precursor contains the correctly substituted quinoline core and a versatile nitrile handle at the C3 position, which is the ideal starting point for constructing the 1,2,4-oxadiazole ring.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the 2-Chloro-7-methylquinoline-3-carbonitrile Intermediate

The formation of the substituted quinoline core is the first major phase of the synthesis. The Friedländer annulation and its modern variants stand out as the most direct methods for assembling the desired 7-methylquinoline-3-carbonitrile scaffold.

Method 1: Classic Friedländer Annulation

The Friedländer synthesis is a powerful and straightforward reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as ethyl cyanoacetate.[4] In this case, the reaction between 2-amino-4-methylbenzaldehyde and ethyl cyanoacetate, typically under base catalysis (e.g., piperidine or KOH), leads to the formation of an intermediate that rapidly cyclizes and dehydrates to yield the quinoline ring system. The initial product is the 2-quinolone tautomer, which requires a subsequent chlorination step.

Causality of Choices:

  • Base Catalyst: The base is crucial for deprotonating the α-methylene group of ethyl cyanoacetate, generating the nucleophilic enolate required to attack the carbonyl group of the benzaldehyde.

  • Subsequent Chlorination: The initially formed 2-quinolone (an amide) is thermodynamically stable. To convert it to the more reactive 2-chloroquinoline, a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) or triphenylphosphine with a chlorine source is necessary.[5] This reaction proceeds by activating the amide oxygen, making it a good leaving group and allowing for nucleophilic attack by the chloride ion.

Method 2: One-Pot Multicomponent Reactions (MCRs)

Modern synthetic chemistry often favors one-pot procedures for their efficiency and reduced waste. Several MCRs have been developed for quinoline synthesis.[6] An adaptable approach involves a four-component reaction of an appropriate aniline, an aldehyde, an active methylene compound, and a catalyst. For our specific target, a one-pot reaction of 2-amino-4-methylbenzaldehyde, ethyl cyanoacetate, and a suitable ammonium source (like ammonium acetate) can directly yield the desired quinoline scaffold.[6]

Causality of Choices:

  • Ammonium Acetate: Serves as both a catalyst and the nitrogen source for the quinoline ring in certain MCR variations, streamlining the process.

  • One-Pot Approach: This method avoids the isolation of intermediates, saving time and resources. However, optimization can be more complex than for stepwise procedures, and yields may vary depending on the specific substrates.

Performance Comparison: Quinoline Core Synthesis
ParameterMethod 1: Friedländer AnnulationMethod 2: One-Pot MCRs
Starting Materials 2-Amino-4-methylbenzaldehyde, Ethyl Cyanoacetate2-Amino-4-methylbenzaldehyde, Ethyl Cyanoacetate, Ammonium Acetate
Key Reagents Base (Piperidine, KOH), POCl₃ for chlorinationOften acid or base catalyst
Reaction Steps 2 (Annulation + Chlorination)1 (followed by chlorination if quinolone is formed)
Conditions Annulation: Reflux in EtOH/piperidine. Chlorination: Reflux in neat POCl₃.Varies; often reflux in a suitable solvent.
Advantages Reliable, well-documented, generally high yields for each step.High atom economy, operational simplicity.
Disadvantages Requires isolation of the 2-quinolone intermediate. Use of hazardous POCl₃.May require more extensive optimization; yields can be substrate-dependent.

Part 2: Construction of the 1,2,4-Oxadiazole Ring

With the 2-chloro-7-methylquinoline-3-carbonitrile intermediate in hand, the next phase is the construction of the 5-methyl-1,2,4-oxadiazole ring. The most prevalent and reliable method proceeds via an amidoxime intermediate.[7][8]

G Nitrile Quinoline-3-carbonitrile (R-CN) Amidoxime Amidoxime Intermediate Nitrile->Amidoxime + NH2OH AcylAmidoxime O-Acyl Amidoxime Amidoxime->AcylAmidoxime + Acetic Anhydride (Acylation) Oxadiazole 1,2,4-Oxadiazole Ring (Final Product) AcylAmidoxime->Oxadiazole Heat or Base (Cyclodehydration)

Caption: Mechanism of 1,2,4-oxadiazole formation from a nitrile.

Method A: Two-Step Amidoxime Cyclization

This classic and highly dependable route involves two distinct experimental steps:

  • Amidoxime Formation: The quinoline-3-carbonitrile is treated with hydroxylamine (NH₂OH), typically generated in situ from hydroxylamine hydrochloride and a base like sodium bicarbonate or potassium carbonate. The nucleophilic nitrogen of hydroxylamine adds across the nitrile's carbon-nitrogen triple bond to form the N'-hydroxycarboximidamide, commonly known as the amidoxime. This reaction is generally clean and high-yielding.

  • Acylation and Cyclodehydration: The isolated amidoxime is then acylated using acetic anhydride or acetyl chloride. This reaction forms an O-acyl amidoxime intermediate. Upon heating, this intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.[9]

Causality of Choices:

  • Hydroxylamine: Its unique structure with both a nucleophilic nitrogen and an oxygen atom is perfectly suited for this transformation.

  • Acetic Anhydride: Serves a dual purpose. It acylates the hydroxyl group of the amidoxime, and the acetic acid byproduct can help catalyze the subsequent dehydration. It is an effective and inexpensive reagent for installing the required methyl group at the C5 position of the oxadiazole.

  • Stepwise Approach: Isolating the amidoxime intermediate ensures high purity and allows for straightforward characterization before proceeding to the final, often high-temperature, cyclization step.

Method B: One-Pot Nitrile to Oxadiazole Conversion

While less common, one-pot variations have been developed to streamline this process.[7][10] In such a procedure, the nitrile, hydroxylamine, and acylating agent are combined in a single reaction vessel. The reaction is carefully controlled to allow for the sequential formation of the amidoxime, its acylation, and the final cyclization without isolating the intermediates.

Causality of Choices:

  • Solvent and Temperature Control: The success of a one-pot approach is highly dependent on the choice of solvent and a carefully programmed temperature profile to manage the distinct activation energies of the three sequential reactions.

  • Efficiency vs. Purity: This method offers improved operational efficiency but may lead to more complex product mixtures, potentially complicating purification and lowering the overall isolated yield compared to the stepwise approach.

Performance Comparison: Oxadiazole Ring Construction
ParameterMethod A: Two-Step Amidoxime CyclizationMethod B: One-Pot Conversion
Key Reagents Hydroxylamine HCl, Base, Acetic AnhydrideHydroxylamine HCl, Acylating Agent, Base/Catalyst
Reaction Steps 2 (with intermediate isolation)1
Conditions Amidoxime formation at RT to 60°C. Cyclization at >100°C.Requires careful temperature ramping and solvent choice.
Advantages Highly reliable, reproducible, easier purification, generally higher isolated yields.Faster, less handling, reduced solvent waste.
Disadvantages More time-consuming, requires an additional workup/isolation step.Prone to side reactions, may require significant optimization, potentially lower yields.

Recommended Protocol: A Stepwise Approach

Based on reliability and reproducibility, the stepwise synthesis via Friedländer annulation followed by a two-step oxadiazole formation is recommended for achieving high purity and yield.

Step 1: Synthesis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • To a solution of 2-amino-4-methylbenzaldehyde (1.0 eq) in absolute ethanol, add ethyl cyanoacetate (1.1 eq) and piperidine (0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-quinolone product.

Step 2: Synthesis of 2-Chloro-7-methylquinoline-3-carbonitrile
  • In a round-bottom flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃, 5-10 eq by volume).

  • Add the 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq) portion-wise with stirring.

  • Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The solution should become homogeneous.

  • After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous ammonia.

  • The solid product will precipitate. Collect it by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol or ethyl acetate if necessary.

Step 3: Synthesis of N'-Hydroxy-2-chloro-7-methylquinoline-3-carboximidamide
  • Suspend 2-chloro-7-methylquinoline-3-carbonitrile (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction, and pour it into water. The amidoxime product usually precipitates.

  • Filter the solid, wash with water, and dry under vacuum.

Step 4: Synthesis of this compound
  • Suspend the amidoxime from the previous step (1.0 eq) in acetic anhydride (5-10 eq by volume).

  • Heat the mixture to reflux (approx. 130-140°C) for 2-4 hours.

  • Cool the reaction mixture and pour it onto ice water.

  • Stir until the excess acetic anhydride has hydrolyzed. The product will precipitate.

  • Collect the solid by filtration, wash with water, then with a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

  • Dry the crude product and purify by column chromatography or recrystallization to obtain the final target molecule.

Conclusion

The synthesis of this compound is most effectively accomplished through a convergent, multi-step sequence. While one-pot variations exist for key transformations, the superior reliability, ease of purification, and typically higher overall yields of a stepwise approach make it the preferred method in a research and development setting. The recommended pathway, beginning with a Friedländer annulation to construct the quinoline core and proceeding through an isolated amidoxime intermediate for the oxadiazole formation, provides a robust and logical route to this complex heterocyclic target. This modular strategy also offers the flexibility to synthesize a variety of analogs by simply changing the acylating agent in the final step.

References

  • Aparicio-Araque, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available from: [Link]

  • Egis Gyogyszergyar Rt. (1996). Process for producing 7-chloro-quinaldine. HU212967B. Google Patents.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Aparicio-Araque, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Available from: [Link]

  • Mahesh, K., Ravi, K., Rathod, P. K., & Leelavathi, P. (2020). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed C-H functionalisation of triazoles. New Journal of Chemistry, 44(28), 12053-12063. Available from: [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis and Characterization of Substituted 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: Computational, In Silico ADME, Molecular Docking, and Biological Activities. ACS Omega, 8(49), 46981-46996. Available from: [Link]

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  • Heravi, M. M., et al. (2010). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 122(4), 581-585. Available from: [Link]

  • Fokin, A. A., et al. (2017). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available from: [Link]

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  • Kumar, S., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 11(1), 1-13. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the precise characterization of a molecule's interaction with its intended biological target, alongside its potential for off-target engagement, is paramount. This guide provides an in-depth comparative analysis of the selectivity profile of a novel investigational compound, 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline , hereafter referred to as Compound X .

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives established as potent kinase inhibitors.[1][2] Based on this precedent and the structural features of Compound X, we hypothesized its primary activity to be the inhibition of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers.[3][4] This guide details the systematic approach taken to test this hypothesis, presenting a comprehensive selectivity profile against a panel of closely related and distinct kinases. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating kinase inhibitor selectivity, using Compound X as a practical exemplar.

The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[5] Consequently, small molecule inhibitors designed to target the ATP pocket of one kinase may inadvertently inhibit others, leading to off-target effects.[2] These off-target activities can result in unforeseen toxicities or, in some cases, serendipitous therapeutic benefits (polypharmacology).[6] Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action, predicting its therapeutic window, and guiding lead optimization efforts.[5]

This guide will present data from two orthogonal assay formats: a traditional in vitro biochemical assay to determine enzymatic inhibition and a cell-based target engagement assay to confirm interaction in a physiological context. This dual approach provides a more complete picture of a compound's selectivity.

Comparative Selectivity of Compound X Against a Panel of Kinases

To assess the selectivity of Compound X, we first determined its inhibitory activity against our primary hypothesized target, EGFR. Subsequently, we profiled it against a panel of other kinases. This panel was strategically assembled to include members of the same family (ErbB2/HER2, ErbB4/HER4) to assess intra-family selectivity, as well as kinases from different branches of the kinome (e.g., ABL1, SRC, AURKA) to evaluate broader selectivity.

In Vitro Biochemical Inhibition Data

The half-maximal inhibitory concentration (IC50) of Compound X was determined for each kinase using a luminescence-based assay that quantifies ATP consumption. The results are summarized in Table 1.

Kinase TargetFamilyCompound X IC50 (nM)Staurosporine IC50 (nM) (Control)
EGFR ErbB 12 6
ErbB2 (HER2)ErbB2158
ErbB4 (HER4)ErbB45010
ABL1ABL>10,00020
SRCSRC1,50015
AURKAAurora8,50025
c-MetMET9805
VEGFR2VEGFR2,2007

Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[7]

The data clearly indicates that Compound X is a potent inhibitor of EGFR. It displays moderate selectivity against other members of the ErbB family, with approximately 18-fold and 37-fold selectivity for EGFR over ErbB2 and ErbB4, respectively. Importantly, Compound X demonstrates significant selectivity against kinases from other families, with IC50 values in the micromolar range or higher.

Cellular Target Engagement

To validate these findings in a more physiologically relevant environment, we employed the NanoBRET™ Target Engagement Assay.[8] This technology measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged kinase within living cells.[9][10] The resulting cellular IC50 values reflect not only the compound's affinity for the target but also its ability to permeate the cell membrane and engage the target in the complex intracellular milieu.[8]

Kinase TargetCellular IC50 (nM)
EGFR 45
ErbB2 (HER2)850
SRC>10,000

The cellular target engagement data corroborates the biochemical findings, confirming potent engagement of EGFR in a live-cell context. The rightward shift in the IC50 value from the biochemical assay (12 nM) to the cellular assay (45 nM) is expected and reflects the additional barriers the compound must overcome to reach its intracellular target. The data also confirms the high degree of selectivity against SRC in a cellular environment.

Experimental Methodologies

Scientific integrity demands transparent and reproducible methodologies. The following sections provide detailed protocols for the key experiments described in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of an inhibitor against a specific kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[7]

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The luminescence generated is proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

    • Add 5 µL of a solution containing the kinase of interest in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The concentration of the kinase should be optimized beforehand to ensure the reaction is in the linear range.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a solution containing the kinase substrate peptide and ATP. The ATP concentration is critical and should ideally be at or near the Km of the specific kinase to ensure that the measured IC50 value approximates the Ki (inhibitor constant).[11] For EGFR, a concentration of 15-50 µM is often used.[12][13]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Cmpd Add Compound to Plate Compound_Prep->Add_Cmpd Kinase_Sol Prepare Kinase Solution Add_Kinase Add Kinase, Incubate Kinase_Sol->Add_Kinase Sub_ATP_Sol Prepare Substrate/ATP Solution Add_Sub_ATP Initiate Reaction with Substrate/ATP Sub_ATP_Sol->Add_Sub_ATP Add_Kinase->Add_Sub_ATP Incubate_Reaction Incubate at 30°C Add_Sub_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Add_Detect Add Kinase Detection Reagent Add_ADP_Glo->Add_Detect Read_Lum Read Luminescence Add_Detect->Read_Lum Analyze Calculate IC50 Read_Lum->Analyze

Caption: Overview of the NanoBRET™ cellular target engagement assay workflow.

Expert Interpretation and Path Forward

The selectivity profile of Compound X is highly encouraging for a lead compound. The potent, single-digit nanomolar inhibition of EGFR, coupled with significant selectivity over other kinases, including those within the same family, suggests a favorable therapeutic window. [6]The confirmation of target engagement in a cellular context strengthens the rationale for advancing this compound in a drug discovery program.

The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. [3][14]Its aberrant activation is a key driver in many cancers.

Simplified EGFR Signaling Pathway

cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates Cell_Outcome Cell Proliferation, Survival, Growth RAS_RAF_MEK->Cell_Outcome PI3K_AKT->Cell_Outcome CompoundX Compound X CompoundX->EGFR Inhibits

Caption: Simplified schematic of the EGFR signaling pathway and the inhibitory action of Compound X.

While the current selectivity profile is promising, further characterization is warranted. A broader screen against a larger panel of kinases (e.g., a KinomeScan™ of over 450 kinases) would provide a more comprehensive understanding of its off-target interactions. [9]Additionally, investigating the activity of Compound X against clinically relevant EGFR mutants (e.g., T790M) would be a critical next step for its potential application in resistant cancers. [13] In conclusion, the data presented in this guide demonstrates that This compound is a potent and selective EGFR inhibitor. The robust, multi-faceted approach to selectivity profiling detailed herein provides a reliable blueprint for the evaluation of novel kinase inhibitors, ultimately enabling more informed decisions in the progression of new therapeutic candidates.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Molecular Structure. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 53(14), 5182-5208. Retrieved from [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2023). Molecules. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). ACS Combinatorial Science, 17(10), 579-587. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(1), 5182-5208. Retrieved from [Link]

  • Bio-protocol. (2020). In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • EGFR Active Kinase Datasheet. (n.d.). SignalChem. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Retrieved from [Link]

  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. Retrieved from [Link]

  • SGC-UNC. (n.d.). NanoBRET. Retrieved from [Link]

  • A cytokine receptor–targeting chimera toolbox for expanding extracellular targeted protein degradation. (2023). PNAS. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Promega Connections. (2019). Executing a NanoBRET™ Experiment: From Start to Data. Retrieved from [Link]

  • Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (2021). Journal of Materials and Electronic Devices. Retrieved from [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

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A Prospective Guide to the Synthesis and Characterization of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, prospective analysis for the synthesis and characterization of the novel compound, 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline. As of the latest literature review, no experimental data for this specific molecule has been published. Consequently, this document serves as a predictive guide, leveraging established synthetic methodologies for structurally related quinoline and oxadiazole derivatives to propose a reliable synthetic pathway and expected analytical data. This guide is intended to be a valuable resource for researchers venturing into the synthesis of this and similar compounds, providing a strong foundation built on established chemical principles and analogous experimental evidence.

Introduction: The Rationale for a Novel Quinoline-Oxadiazole Hybrid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] Similarly, the 1,2,4-oxadiazole ring is a bioisostere for esters and amides, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles. The molecular hybridization of these two pharmacophores into a single entity, this compound, presents an intriguing prospect for the discovery of new bioactive molecules. This guide outlines a plausible and reproducible synthetic route to access this target compound, enabling its future biological evaluation.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing with the construction of a substituted quinoline core, followed by the elaboration of the 3-position to incorporate the 1,2,4-oxadiazole moiety. The rationale for this approach is to utilize well-established and high-yielding reactions, ensuring the accessibility of the target compound.

Synthetic_Pathway A m-Toluidine C 7-methylquinolin-2,4-diol A->C Gould-Jacobs Reaction B Diethyl malonate B->C D 2,4-Dichloro-7-methylquinoline C->D POCl3 E 2-Chloro-7-methylquinoline-4-carbonitrile D->E KCN, DMSO F 2-Chloro-7-methylquinoline-4-carboxamide E->F H2O2, K2CO3 G This compound F->G N,N-Dimethylacetamide dimethyl acetal, then Acetic Anhydride

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-methylquinolin-2,4-diol

This initial step involves the construction of the quinoline core via the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.

Methodology:

  • In a round-bottom flask, combine m-toluidine (1.0 equiv.) and diethyl malonate (1.2 equiv.).

  • Heat the mixture at 150 °C for 2 hours.

  • Increase the temperature to 240 °C and continue heating for an additional 30 minutes to facilitate cyclization.

  • Cool the reaction mixture and add diphenyl ether.

  • Heat the mixture to reflux for 30 minutes.

  • Cool to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with hexane and then ethanol to afford 7-methylquinolin-2,4-diol.

Causality: The Gould-Jacobs reaction proceeds through an initial Michael addition of the aniline to diethyl malonate, followed by an intramolecular cyclization and subsequent aromatization to form the stable 4-hydroxyquinoline scaffold.

Step 2: Synthesis of 2,4-Dichloro-7-methylquinoline

Chlorination of the diol is a crucial step to introduce reactive handles for further functionalization.

Methodology:

  • To a stirred suspension of 7-methylquinolin-2,4-diol (1.0 equiv.) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 5.0 equiv.).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,4-dichloro-7-methylquinoline.

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl groups of the quinoline core into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Step 3: Synthesis of 2-Chloro-7-methylquinoline-4-carbonitrile

Selective cyanation at the more reactive 4-position sets the stage for the formation of the oxadiazole precursor.

Methodology:

  • Dissolve 2,4-dichloro-7-methylquinoline (1.0 equiv.) in dimethyl sulfoxide (DMSO).

  • Add potassium cyanide (KCN, 1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from ethanol to obtain 2-chloro-7-methylquinoline-4-carbonitrile.

Causality: The C4 position of the 2,4-dichloroquinoline is more susceptible to nucleophilic attack than the C2 position, allowing for selective displacement of the chloride by the cyanide ion.

Step 4: Synthesis of 2-Chloro-7-methylquinoline-4-carboxamide

Hydration of the nitrile group provides the corresponding amide, a key intermediate for the construction of the 1,2,4-oxadiazole ring.

Methodology:

  • Suspend 2-chloro-7-methylquinoline-4-carbonitrile (1.0 equiv.) in a mixture of ethanol and water.

  • Add potassium carbonate (K₂CO₃, 2.0 equiv.) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 5.0 equiv.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2-chloro-7-methylquinoline-4-carboxamide.

Causality: The basic conditions generated by potassium carbonate facilitate the nucleophilic attack of hydroperoxide anion (from H₂O₂) on the nitrile carbon, leading to the formation of the primary amide upon workup.

Step 5: Synthesis of this compound

The final step involves the cyclization of the amide with a suitable reagent to form the desired 1,2,4-oxadiazole ring.

Methodology:

  • To a solution of 2-chloro-7-methylquinoline-4-carboxamide (1.0 equiv.) in dioxane, add N,N-dimethylacetamide dimethyl acetal (1.5 equiv.).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction and add a solution of hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (1.5 equiv.) in water.

  • Stir the mixture at room temperature for 2 hours.

  • To the resulting intermediate, add acetic anhydride (3.0 equiv.) and heat at 100 °C for 3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to afford the final product, this compound.

Causality: The amide is first converted to an N-acylimidate intermediate with N,N-dimethylacetamide dimethyl acetal. This intermediate then reacts with hydroxylamine to form an amidoxime. Finally, cyclization and dehydration promoted by acetic anhydride yield the 5-methyl-1,2,4-oxadiazole ring.

Predicted Characterization Data

As no experimental data is available for the target compound or its immediate precursors, the following table provides predicted analytical data based on structurally similar compounds found in the literature.[1][5][6] This serves as a benchmark for researchers who undertake this synthesis.

CompoundPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)Predicted MS (m/z)
7-methylquinolin-2,4-diol Aromatic protons (7.0-8.0), Methyl protons (~2.4), OH protons (broad, variable)Aromatic carbons (110-150), Methyl carbon (~20), Carbonyl carbons (>160)[M+H]⁺ ~176
2,4-Dichloro-7-methylquinoline Aromatic protons (7.5-8.5), Methyl protons (~2.5)Aromatic carbons (120-150), Methyl carbon (~21), Carbons attached to Cl (~140-150)[M]⁺ ~211/213
2-Chloro-7-methylquinoline-4-carbonitrile Aromatic protons (7.6-8.6), Methyl protons (~2.6)Aromatic carbons (115-155), Methyl carbon (~22), Nitrile carbon (~118)[M+H]⁺ ~203/205
2-Chloro-7-methylquinoline-4-carboxamide Aromatic protons (7.7-8.7), Methyl protons (~2.6), Amide protons (broad, ~7.0-8.0)Aromatic carbons (120-155), Methyl carbon (~22), Carbonyl carbon (~168)[M+H]⁺ ~221/223
This compound Aromatic protons (7.8-8.8), Quinoline methyl protons (~2.7), Oxadiazole methyl protons (~2.5)Aromatic carbons (120-160), Quinoline methyl carbon (~23), Oxadiazole carbons (~165, ~175), Oxadiazole methyl carbon (~12)[M+H]⁺ ~286/288

Comparison with Alternative Synthetic Strategies

While the proposed route is logical and based on established reactions, alternative strategies could also be envisioned. For instance, one could first synthesize a 3-substituted-7-methylquinolin-2-one, followed by chlorination and subsequent elaboration of the 3-substituent. Another approach could involve the synthesis of a quinoline bearing a carboxylic acid at the 3-position, which could then be converted to the oxadiazole. However, the proposed pathway offers a more convergent and potentially higher-yielding approach due to the selective reactivity of the 2,4-dichloroquinoline intermediate.

Conclusion and Future Outlook

This guide provides a detailed and scientifically grounded prospective plan for the synthesis and characterization of the novel compound this compound. By leveraging established synthetic protocols for related molecular scaffolds, this document aims to facilitate the reproducible synthesis of this promising molecule. The successful synthesis and subsequent biological evaluation of this compound could pave the way for the development of new therapeutic agents. It is our hope that this guide will serve as an invaluable resource for researchers in the field of medicinal chemistry and drug discovery, empowering them to explore this and other novel chemical entities.

References

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  • A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. Available at: [Link]

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Available at: [Link]

  • Protocol for the synthesis of quinoline derivatives. - ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Synthesis and Characterization of Substituted 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: Computational, In Silico ADME, Molecular Docking, and Biological Activities - ResearchGate. Available at: [Link]

  • HU212967B - Process for producing 7-chloro-quinaldine - Google Patents.
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  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. Available at: [Link]

  • Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research - Juniper Publishers. Available at: [Link]

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  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-7-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline, a complex heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available due to its novelty, a robust disposal plan can be formulated by analyzing its constituent chemical moieties: a halogenated quinoline and an oxadiazole ring.

This document is structured to provide clear, actionable intelligence, ensuring the safety of personnel and the protection of our environment.

Hazard Analysis: A Structurally-Informed Approach

The primary step in any disposal protocol is a thorough understanding of the compound's potential hazards. In the absence of specific toxicological data, we must infer the risks based on its structural components.

  • Chlorinated Quinoline Core: The quinoline ring system is known to present several health hazards. Quinolines can be irritating to the skin and eyes.[1] Some are suspected carcinogens and may cause genetic defects.[2] The presence of a chlorine atom classifies this compound as a halogenated organic, which requires specific disposal considerations to prevent the formation of harmful dioxins and other persistent organic pollutants upon improper incineration.[3][4]

  • 1,2,4-Oxadiazole Moiety: The 1,3,4-oxadiazole ring is a stable aromatic system.[5][6] Compounds containing this moiety are generally stable but can be incompatible with strong oxidizing agents.[7]

Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, a skin and eye irritant, and a potential environmental hazard.[2][8][9]

Table 1: Inferred Hazard Profile

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral)May be harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin IrritationMay cause skin irritation upon contact.P280: Wear protective gloves/protective clothing.[10]
Eye IrritationMay cause serious eye irritation.P280: Wear eye protection/face protection.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Environmental HazardPotentially toxic to aquatic life.P273: Avoid release to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound for disposal.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling.[8]

  • Eye Protection: Safety glasses with side shields or tightly fitting safety goggles are essential to prevent eye contact.[8]

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.[7]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9][11]

Spill & Leak Management: A Rapid Response Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.

Step 1: Evacuate and Secure the Area

  • Immediately alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ensure proper ventilation.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, don the full PPE as described in Section 2.

Step 3: Containment and Cleanup

  • For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[7]

  • Place the spilled material into a clearly labeled, sealable waste container.

  • For a liquid spill (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Place the absorbent material into a labeled, sealed container for hazardous waste.

Step 4: Decontamination

  • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • All cleaning materials must be disposed of as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as a halogenated hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]

Step 1: Waste Segregation

  • This compound must be collected in a dedicated waste container for halogenated organic waste .[12][13]

  • Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[4]

  • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition.[3]

Step 2: Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: Storage

  • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[12]

  • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should have secondary containment to manage any potential leaks.

Step 4: Final Disposal

  • The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.[14][15]

  • Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste. Contact them to arrange for a pickup.

  • The primary recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases like HCl produced during combustion.[8][16]

Diagram 1: Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Select 'Halogenated Organic Waste' Container A->B C Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards B->C D Place Waste in Container C->D E Keep Container Tightly Sealed D->E F Store in Designated, Ventilated, and Secure Area E->F G Contact Institutional EHS Office for Pickup F->G H Transfer to Licensed Hazardous Waste Vendor G->H I Disposal via High-Temperature Incineration with Flue Gas Scrubbing H->I

Caption: Disposal workflow for the subject compound.

Regulatory Considerations

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound is not listed by name, its characteristics as a chlorinated organic compound would likely cause it to be classified as a hazardous waste.[17][18][19] It is the responsibility of the waste generator (your institution) to make an accurate hazardous waste determination. Always adhere to your local, state, and federal regulations.

By adhering to this guide, you can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet. MBL Life Science. Available at: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Quinolines: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PMC. Available at: [Link]

  • Different Method for the Production of Oxadiazole Compounds. JournalsPub. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency. Available at: [Link]

  • Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Methyl Chloride Handbook. OxyChem. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.